3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVDPCZHQLYLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351308 | |
| Record name | 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313231-71-9 | |
| Record name | 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{imidazo[1,2-a]pyridin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals, including anxiolytics like Alpidem and insomnia treatments like Zolpidem.[1][2] Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the principal synthetic pathways for a specific, highly functionalized derivative: 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (also known as N-phenyl-2-phenylimidazo[1,2-a]pyridin-3-amine). This document details two primary synthetic strategies: a highly efficient multi-component reaction and a sequential approach involving the construction and subsequent functionalization of the heterocyclic core. Detailed experimental protocols, quantitative data, and process diagrams are provided to assist researchers in the practical synthesis of this compound and its analogues.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical synthetic strategies. The first and most convergent approach involves a three-component reaction to form the core and install all substituents simultaneously. The second, more linear approach, involves first synthesizing the 2-phenylimidazo[1,2-a]pyridine core, followed by the introduction of the phenylamino group at the C3 position.
Figure 1: Retrosynthetic analysis of the target molecule.
Pathway I: Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
The most efficient and atom-economical approach to synthesizing 3-amino-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[3][4] This one-pot synthesis combines an amino-azine, an aldehyde, and an isocyanide to rapidly generate molecular complexity. For the target molecule, this involves the reaction of 2-aminopyridine, benzaldehyde, and phenyl isocyanide.[4]
Figure 2: GBB-3CR for the synthesis of the target molecule.
Experimental Protocol (General)
This protocol is adapted from methodologies reported for similar GBB reactions.[3][4]
-
To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add a catalytic amount of an acid catalyst such as scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (p-TSA).[3]
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the Schiff base intermediate.
-
Add phenyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60°C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.
Quantitative Data for GBB-3CR
The following table summarizes typical reaction conditions and yields for the synthesis of various 3-aminoimidazo[1,2-a]pyridines via the GBB reaction, which are analogous to the synthesis of the target compound.[5]
| Entry | Isocyanide Component | Aldehyde Component | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl isocyanide | 4-(Diphenylamino)benzaldehyde | NH₄Cl | EtOH | 60 | 12 | 67 |
| 2 | Cyclohexyl isocyanide | 4-(Diphenylamino)benzaldehyde | NH₄Cl | EtOH | 60 | 12 | 65 |
| 3 | 2,6-Dimethylphenyl isocyanide | 4-(Diphenylamino)benzaldehyde | NH₄Cl | EtOH | 60 | 12 | 57 |
Pathway II: Sequential Synthesis and Functionalization
This pathway involves a two-stage process: the initial synthesis of the 2-phenylimidazo[1,2-a]pyridine core, followed by the introduction of the phenylamino group at the C3 position.
Stage 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
The most common method for synthesizing the 2-phenylimidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.[6][7]
Figure 3: Synthesis of the 2-phenylimidazo[1,2-a]pyridine core.
This protocol is based on a solvent-free method for high efficiency.[6][7]
-
In a flask, combine 2-aminopyridine (2.4 mmol), acetophenone (2.0 mmol), and Na₂CO₃ (1.1 mmol).
-
Slowly add a brominating agent like [Bmim]Br₃ (2.0 mmol) or use pre-synthesized 2-bromoacetophenone (2.0 mmol).
-
Stir the mixture vigorously at room temperature for 40-60 minutes.
-
After the reaction is complete (monitored by TLC), add water to the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by recrystallization or column chromatography to obtain pure 2-phenylimidazo[1,2-a]pyridine.
The table below presents data for the synthesis of various 2-phenylimidazo[1,2-a]pyridines.[6][7]
| Entry | Acetophenone Substrate | 2-Aminopyridine Substrate | Temp (°C) | Time (min) | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | RT | 40 | 82 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | RT | 40 | 77 |
| 3 | 4'-Fluoroacetophenone | 2-Aminopyridine | RT | 40 | 89 |
| 4 | 4'-Chloroacetophenone | 2-Aminopyridine | RT | 40 | 86 |
Stage 2: C3-Amination of the Core
Direct C-H amination of the C3 position with primary arylamines can be challenging.[8] A more reliable method involves a two-step sequence: C3-halogenation followed by a palladium-catalyzed Buchwald-Hartwig amination.[9][10]
Figure 4: C3-Amination via halogenation and cross-coupling.
Step A: C3-Iodination
-
Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in a suitable solvent like acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 mmol).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry, and concentrate to yield the 3-iodo intermediate, which can often be used without further purification.
Step B: Buchwald-Hartwig Amination [9][10]
-
To an oven-dried Schlenk tube, add the 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add aniline (1.2 mmol) and a dry solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110°C for 12-24 hours.
-
After cooling to room temperature, filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the final compound.
Comparison of Synthetic Pathways
| Feature | Pathway I (GBB-3CR) | Pathway II (Sequential) |
| Efficiency | High (one-pot) | Moderate (multi-step) |
| Atom Economy | Excellent | Lower due to protecting groups and leaving groups |
| Reagent Access | Requires specific isocyanide, which may need synthesis. | Uses more common reagents (aniline, NIS). |
| Process | Convergent, operationally simple. | Linear, requires isolation of intermediates. |
| Overall Yield | Potentially higher (fewer steps). | Potentially lower due to cumulative losses over three steps. |
| Versatility | Allows for three points of diversity simultaneously. | Allows for late-stage diversification at the C3 position. |
Conclusion
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Physicochemical Landscape of Novel Imidazo[1,2-a]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have shown significant promise as anticancer, antituberculosis, and anti-inflammatory agents, often by modulating key cellular signaling pathways.[5][6][7] This technical guide provides an in-depth overview of the core physicochemical properties of novel imidazo[1,2-a]pyridine compounds, offering structured data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows to aid in drug discovery and development efforts.
Core Physicochemical Properties: A Quantitative Overview
The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For novel imidazo[1,2-a]pyridine derivatives, a keen understanding of properties such as lipophilicity, solubility, pKa, and melting point is paramount.
Table 1: Physicochemical Data of Selected Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Calculated LogP (cLogP) | Aqueous Solubility | Reference |
| Compound 11 | - | - | 9.3 | - | Good | [8] |
| trans-27 | - | - | 7.4 | - | - | [8] |
| Compound 5 | - | - | - | 3.6 | - | [9] |
| Compound 6 | - | - | - | 1.8 | - | [9] |
| Compound 7 | - | - | - | 1.8 | - | [9] |
| Compound 8 | - | - | - | 2.0 | - | [9] |
| 4a | - | - | - | - | High GI absorption predicted | [10] |
| 4b | - | 217-219 | - | - | High GI absorption predicted | [10] |
| 4c | - | - | - | - | Low solubility predicted | [10] |
| 4d | - | 230-232 | - | - | Low solubility predicted | [10] |
| 4e | - | 234-236 | - | - | High GI absorption predicted | [10] |
| 4f | - | - | - | - | High GI absorption predicted | [10] |
| 10a | - | 138-140 | - | - | - | |
| Antileishmanial Hit | - | - | - | - | Greatly improved |
Note: A dash (-) indicates data not provided in the cited sources. The table is a compilation from multiple recent studies and is not an exhaustive list.
Key Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is critical. Below are detailed methodologies for key experiments frequently cited in the characterization of novel imidazo[1,2-a]pyridine compounds.
Determination of Melting Point
The melting point provides a quick assessment of purity and is a fundamental physical property.
Methodology: A capillary tube is filled with a small amount of the pulverized solid to a height of 2-3 mm.[11] The tube is then placed in a melting point apparatus. The sample is heated at a medium rate until the temperature is approximately 20°C below the expected melting point.[11] Following this, the heating rate is slowed to about 1°C every 30 seconds.[11] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] For novel compounds with unknown melting points, an initial rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a fresh sample.[11]
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
Preparation of Phases: Prepare a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD). The two phases are mutually saturated by vigorous mixing for a prolonged period, followed by separation.
-
Sample Preparation: A known concentration of the imidazo[1,2-a]pyridine compound is dissolved in the aqueous phase.
-
Partitioning: A precise volume of the compound-containing aqueous phase is mixed with an equal volume of the n-octanol phase in a vial.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP (or LogD) is calculated using the formula: LogP = log10( [Compound]octanol / [Compound]aqueous ) where [Compound]octanol is determined by mass balance: (Initial aqueous concentration - Final aqueous concentration).
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing oral bioavailability.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid imidazo[1,2-a]pyridine compound is added to a vial containing a known volume of a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as HPLC-UV, against a standard curve of known concentrations.
Determination of pKa
The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the imidazo[1,2-a]pyridine compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[12] For more complex molecules or those with low solubility, specialized software is used to analyze the titration curve and calculate the pKa.
Signaling Pathways and Experimental Workflows
The biological activity of imidazo[1,2-a]pyridine derivatives is often linked to their ability to modulate specific signaling pathways. Visualizing these pathways and the experimental workflows used to characterize these compounds can provide valuable insights.
Caption: General workflow for the development of novel imidazo[1,2-a]pyridine compounds.
Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. Dysregulation of these pathways is a common feature of diseases like cancer.
One such critical pathway is the PI3K/AKT/mTor signaling cascade, which plays a central role in cell growth, proliferation, and survival. Several studies have reported that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Another significant target for these compounds is the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in cell growth and angiogenesis.[8]
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
Biological activity screening of 3-aminoimidazo[1,2-a]pyridine libraries
An In-depth Technical Guide to the Biological Activity Screening of 3-Aminoimidazo[1,2-a]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem and Alpidem.[1][2] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. Specifically, libraries based on the 3-aminoimidazo[1,2-a]pyridine core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[3][4][5][6] The urgent need for new, effective treatments for conditions marked by drug resistance and low specificity drives the continued exploration of these compounds.[3][7]
This guide provides a comprehensive overview of the synthesis, screening methodologies, and biological activities of 3-aminoimidazo[1,2-a]pyridine libraries. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and pathways to serve as a practical resource for researchers in the field of drug discovery.
Synthesis of 3-Aminoimidazo[1,2-a]pyridine Libraries
The most efficient and widely adopted method for synthesizing 3-aminoimidazo[1,2-a]pyridine libraries is the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[3][7][8] This one-pot reaction allows for the rapid generation of a diverse range of derivatives by varying three key inputs.[3]
Experimental Protocol: Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)
-
Reactant Preparation : In a suitable reaction vessel, dissolve the 2-aminopyridine starting material in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2) or in methanol alone.[3][8]
-
Aldehyde Addition : Add an equimolar amount of the desired aldehyde to the solution. A diverse library can be created by using a variety of aromatic or aliphatic aldehydes.
-
Catalyst Addition : Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsA·H₂O) or scandium (III) triflate (Sc(OTf)₃), to the mixture.[3][8]
-
Isocyanide Addition : Add an equimolar amount of the selected isocyanide (e.g., 4-chlorophenyl isocyanide) to the reaction mixture.[3]
-
Reaction Conditions : Stir the mixture at a controlled temperature, typically around 50°C, for approximately 1 hour.[3][8]
-
Purification : Upon completion, purify the resulting product. This often involves repeated flash chromatography and recrystallization to achieve the high purity required for biological screening.[3]
-
Structure Confirmation : Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1] For key compounds, single-crystal X-ray crystallography can be used for absolute structure validation.[3]
References
- 1. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 3-substituted imidazo[1,2-a]pyridines
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature due to its wide array of biological activities.[1] This bicyclic aromatic system is a versatile core for designing therapeutic agents targeting various diseases. Derivatives have shown potential as anticancer, anti-inflammatory, antiulcer, and neuroprotective agents.[1][2][3][4] The substitution at the C-3 position of the imidazo[1,2-a]pyridine ring, in particular, has been a focal point of extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of the SAR for 3-substituted imidazo[1,2-a]pyridines, focusing on their roles as inhibitors of key biological targets implicated in cancer and inflammation. It includes quantitative SAR data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
SAR Studies in Oncology
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as anticancer agents, primarily through their ability to inhibit crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][5]
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime target for drug development.[1]
A notable series of 3-substituted imidazo[1,2-a]pyridines has been developed as potent PI3Kα inhibitors. The initial hit, compound 2a , featured a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} substituent and showed moderate activity. SAR-driven optimization led to significant improvements in potency.[6][7]
Key SAR Findings for PI3Kα Inhibitors:
-
Modification of the Pyrazole Ring: Replacing the pyrazole with a thiazole ring (compound 12 ) maintained potent PI3Kα inhibitory activity while significantly improving selectivity against other PI3K isoforms.[6][7]
-
Substitution on the Phenylsulfonyl Group: Optimization of substituents on the phenylsulfonyl moiety led to a more than 300-fold increase in activity from the initial hit. Compound 2g emerged as a highly potent inhibitor.[6][7]
Table 1: SAR Data of 3-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
| Compound ID | 3-Substituent | PI3Kα IC₅₀ (µM) | Cellular IC₅₀ (µM) | Notes |
| 2a | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methyl | 0.67 | - | Initial library hit.[6] |
| 2g | Optimized substituents on the phenylsulfonyl group | 0.0018 | - | Over 300-fold more potent than 2a.[6] |
| 12 | Thiazole derivative of 2g | 0.0028 | 0.14 (A375 cells) | Highly selective for PI3Kα over other isoforms.[6] |
Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway in cell signaling and the point of inhibition by these compounds.
Inhibition of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and its aberrant activation is linked to the onset and progression of several cancers, particularly colorectal cancer.[1][8] A series of 3-substituted imidazo[1,2-a]pyridines has been identified as inhibitors of this pathway. These compounds were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, acting independently of GSK-3β activity.[8]
Table 2: SAR Data of 3-Substituted Imidazo[1,2-a]pyridines as Wnt/β-catenin Pathway Inhibitors
| Compound ID | 3-Substituent | Activity |
| 4c | Specific derivative (structure not detailed in abstract) | Active in Wnt-reporter zebrafish model, comparable to reference IWR1.[8] |
| 4i | Specific derivative (structure not detailed in abstract) | Active in Wnt-reporter zebrafish model, comparable to reference IWR1.[8] |
The diagram below outlines the Wnt signaling cascade and the targeted step.
SAR Studies as Anti-inflammatory Agents
Inflammation is a complex biological response, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) are key mediators. Imidazo[1,2-a]pyridines have been developed as potent inhibitors of these enzymes.
COX-2 Inhibition
Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs. A series of 3-substituted imidazo[1,2-a]pyridines were designed and found to be highly potent and selective COX-2 inhibitors.[9]
Key SAR Findings for COX-2 Inhibitors:
-
A p-methylsulfonyl phenyl group at the C-2 position was crucial for high potency and selectivity.
-
Compound 6f , which also features a 3-(morpholinomethyl) substituent, demonstrated the highest COX-2 inhibitory selectivity and potency among the tested series.[9]
Table 3: SAR Data of 3-Substituted Imidazo[1,2-a]pyridines as COX-2 Inhibitors
| Compound ID | 2-Substituent | 3-Substituent | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 6f | 4-(methylsulfonyl)phenyl | morpholinomethyl | 0.07 - 0.18 range (specific value for 6f not given) | 57 - 217 range (highest in series) |
5-Lipoxygenase (5-LO) Inhibition
The 5-LO enzyme is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold was identified.[10]
Key SAR Findings for 5-LO Inhibitors:
-
The scaffold consists of a central imidazo[1,2-a]pyridine, a cyclohexyl moiety, and an aromatic system.
-
Compound 14 , N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, was identified as a particularly potent 5-LO inhibitor, suggesting that the 3-amino group is a key pharmacophoric feature.[10]
Table 4: SAR Data of 3-Substituted Imidazo[1,2-a]pyridines as 5-LO Inhibitors
| Compound ID | Substituents | 5-LO IC₅₀ (Intact Cells, µM) | 5-LO IC₅₀ (Cell-free, µM) |
| 14 | N-cyclohexyl-3-amine, 6-methyl, 2-(4-morpholinophenyl) | 0.16 | 0.10 |
Experimental Protocols
The development of these potent compounds relies on robust synthetic methods and reliable biological assays. The following sections detail generalized procedures cited in the literature.
General Synthetic Protocol for 3-Substituted Imidazo[1,2-a]pyridines
A common and versatile method for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone, often referred to as the Tschitschibabin reaction. Modifications allow for the specific introduction of substituents at the C-3 position.
A one-pot approach for 3-amino monosubstituted imidazo[1,2-a]pyridines involves a benzotriazole-mediated method:
-
Reaction Setup: The corresponding substituted 2-aminopyridine (1 mmol) and benzotriazole-containing compound (1 mmol) are refluxed in 1,2-dichloroethane (10 mL) for 1.5–2.5 hours.[11]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[11]
-
Work-up: The reaction mixture is cooled to room temperature. Powdered potassium hydroxide (3.3 mmol) is added, and the solution is stirred for 30 minutes.[11]
-
Isolation: The solid is filtered and washed with chloroform. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 3-substituted imidazo[1,2-a]pyridine.[11][12]
Biological Assay Protocols
This assay measures the activity of PI3K by quantifying the production of phosphatidylinositol-3-phosphate (PIP3).
-
Reaction Mixture: The kinase reaction is performed in a buffer containing ATP, phosphatidylinositol (the substrate), and the PI3K enzyme (e.g., p110α).
-
Compound Addition: Test compounds (imidazo[1,2-a]pyridine derivatives) are added at various concentrations to measure their inhibitory effect. The initial screening for hit discovery was performed using this method.[6]
-
Detection: A biotinylated I(1,3,4,5)P4 is added, which binds to a PIP3-binding protein fused to a glutathione S-transferase (GST) tag. This complex is captured by SPA beads coated with glutathione. The proximity of the radiolabeled ATP (used in the kinase reaction) to the scintillant in the beads generates a signal that is proportional to the amount of PIP3 produced.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
This assay determines the potency and selectivity of compounds against COX-1 and COX-2 isoforms.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with the test compound (inhibitor) at various concentrations for a set period at 37°C.[9]
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC₅₀ values are determined for each isoform, and the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is calculated.[9]
General Workflow for SAR Studies
The process of discovering and optimizing lead compounds follows a structured workflow, from initial design to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
The Emergence of Imidazo[1,2-a]pyridines: A Versatile Scaffold for Modern Drug Discovery
A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Discovery, Synthesis, and Application of Novel Imidazo[1,2-a]pyridine Scaffolds.
The imidazo[1,2-a]pyridine core, a nitrogen-bridged heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This scaffold is a key component in several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic potential.[1][2][3] Researchers continue to explore this privileged structure, leading to the discovery of novel derivatives with promising applications in oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases. This guide provides an in-depth overview of recent advancements in the development of imidazo[1,2-a]pyridine-based compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Therapeutic Applications and Lead Compounds
The inherent drug-like properties of the imidazo[1,2-a]pyridine scaffold have enabled the development of potent and selective inhibitors for a variety of biological targets. Recent research has highlighted its potential in several key therapeutic areas:
-
Anticancer Agents: Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of crucial cancer-related signaling pathways, including PI3K/mTOR, AKT/mTOR, and IGF-1R.[4][5][6][7] Notably, a novel series of derivatives has been identified as covalent inhibitors of KRAS G12C, a challenging target in cancer therapy.[8]
-
Antituberculosis Agents: The scaffold has yielded highly potent compounds against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9][10][11][12] Some of these compounds have demonstrated improved pharmacokinetic profiles, making them promising candidates for further development.[9][10][12]
-
Neurodegenerative Diseases: Certain imidazo[1,2-a]pyridine derivatives have shown high affinity for β-amyloid plaques, suggesting their potential as diagnostic imaging agents or therapeutic interventions for Alzheimer's disease.[13]
-
Metabolic Diseases: The scaffold has been utilized to design potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[14]
-
Inhibition of Ferroptosis: A recent study identified imidazo[1,2-a]pyridine-3-amine derivatives as novel and effective inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases, demonstrating neuroprotective effects in an ischemic brain injury model.[15]
Quantitative Data Summary
The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine derivatives from recent studies, providing a comparative overview of their potency and selectivity.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| I-11 | KRAS G12C (covalent) | Cell Viability | - | NCI-H358 | [8] |
| 2g | PI3K p110α | Kinase Assay | 0.0018 | - | [4] |
| 12 | PI3K p110α | Kinase Assay | 0.0028 | - | [4] |
| 12 | Cell Proliferation | Cell-based | 0.14 | A375 | [4] |
| 12 | Cell Proliferation | Cell-based | 0.21 | HeLa | [4] |
| 15a | PI3Kα | Kinase Assay | 0.0019 (nM) | - | [6] |
| 15a | mTOR | Kinase Assay | 0.038 (nM) | - | [6] |
| 13k | PI3Kα | Kinase Assay | 1.94 (nM) | - | [16] |
| 13k | Cell Viability | Cell-based | 0.09 - 0.43 | Various | [16] |
| Compound 6 | AKT/mTOR Pathway | Western Blot | - | A375, HeLa | [7] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | Target | MIC (µM) against Mtb H37Rv | Reference |
| 5 | - | 0.2 | [10] |
| 7 | - | 0.9 | [9] |
| 8 | - | 0.4 | [9] |
| 9 | - | ≤0.006 | [9][10] |
| 12 | - | ≤0.006 | [9][10] |
| 16 | - | ≤0.006 | [9][10] |
| 17 | - | ≤0.006 | [9][10] |
| 18 | - | ≤0.006 | [9][10] |
Table 3: Other Biological Activities
| Compound | Target/Application | Assay | Ki (nM) / IC50 (µM) | Reference |
| 16 (IMPY) | β-Amyloid Plaques | In vitro binding | 15.0 (Ki) | [13] |
| 17 | β-Amyloid Plaques | In vitro binding | 10.3 (Ki) | [13] |
| 5d | DPP-4 | Enzyme Assay | 0.13 (IC50) | [14] |
| C18 | Ferroptosis Inhibition | Cell-based | - | [15] |
Key Experimental Protocols
This section details the general synthetic and biological evaluation methodologies commonly employed in the development of imidazo[1,2-a]pyridine scaffolds.
General Synthesis of Imidazo[1,2-a]pyridines
A prevalent and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[13]
Step-by-step protocol:
-
Reaction Setup: A mixture of the appropriately substituted 2-aminopyridine and α-haloketone is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Base Addition: A mild base, like sodium bicarbonate or potassium carbonate, is added to the mixture to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux for a specified period, typically ranging from a few hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
Further modifications and diversifications can be achieved through various organic reactions to introduce different substituents at specific positions of the scaffold, allowing for extensive structure-activity relationship (SAR) studies.[9][17]
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Recombinant human PI3Kα enzyme, kinase buffer, ATP, and a suitable substrate (e.g., PIP2).
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The kinase reaction is initiated by mixing the enzyme, test compound, and substrate in the kinase buffer. The reaction is started by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined time.
-
Detection: The kinase activity is measured by quantifying the amount of product formed. This can be done using various methods, such as radiometric assays (e.g., [γ-³²P]ATP) or non-radioactive methods like fluorescence-based assays or mass spectrometry.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antitubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the potency of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[10] This can be assessed visually or by using a growth indicator dye like resazurin.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and application of imidazo[1,2-a]pyridine scaffolds.
Caption: A generalized workflow for the discovery and development of novel drug candidates.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.[18]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the identification of numerous potent and selective lead compounds. The ongoing exploration of this versatile core, coupled with advanced drug design strategies, holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of imidazo[1,2-a]pyridine-based medicines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 17. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Target Identification for 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide focuses on a specific derivative, 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine, and outlines a comprehensive in silico and experimental workflow for its target identification and validation. While specific experimental data for this exact molecule is not extensively available in the public domain, this document leverages findings from closely related imidazo[1,2-a]pyridine derivatives to propose a robust strategy for its characterization. The primary focus of this guide will be on protein kinases, a class of enzymes frequently targeted by this scaffold.[2][3][4][5][6]
Predicted Biological Targets and In Silico Analysis
Based on the literature for structurally similar imidazo[1,2-a]pyridine derivatives, the primary potential targets for this compound are protein kinases involved in oncogenic signaling pathways. Prominent among these are c-Met (Mesenchymal-Epithelial Transition factor) and ALK (Anaplastic Lymphoma Kinase), both of which are receptor tyrosine kinases implicated in various cancers.[2][7][8][9][10] Other potential kinase targets include FLT3.[11] Additionally, non-kinase targets such as the GABA-A receptor and mycobacterial enzymes like QcrB have been identified for some imidazo[1,2-a]pyridine compounds.[12][13][14]
In Silico Target Prediction and Modeling Workflow
An effective in silico approach to elucidate the mechanism of action of a novel compound involves a multi-step process. This workflow begins with defining the ligand and screening it against databases of potential biological targets, followed by detailed molecular interaction studies.
Caption: In Silico Workflow for Target Identification.
Potential Signaling Pathways
Given the high probability of targeting receptor tyrosine kinases like c-Met and ALK, this compound is likely to modulate key downstream signaling pathways that regulate cell proliferation, survival, and migration.
c-Met Signaling Pathway
Dysregulation of the HGF/c-Met signaling pathway is a hallmark of various cancers.[3] Inhibition of c-Met kinase activity can block these downstream effects.
Caption: Proposed c-Met Signaling Pathway Inhibition.
ALK Signaling Pathway
Genetic alterations, such as chromosomal rearrangements, can lead to the formation of oncogenic ALK fusion proteins, which are constitutively active and drive tumor growth.[7][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 11. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine. Due to the limited availability of published experimental data for this specific molecule, this document combines theoretical predictions with experimental data from closely related analogues to offer a robust analytical profile. The guide includes detailed methodologies for its synthesis and spectroscopic analysis, presented alongside structured data tables and explanatory diagrams to facilitate understanding and application in research and development.
Molecular Structure and Properties
Chemical Name: 3-(Imidazo[1,2-a]pyridin-2-yl)aniline Molecular Formula: C₁₃H₁₁N₃ Molecular Weight: 209.25 g/mol Canonical SMILES: C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N PubChem CID: 697021[1]
Synthesis
A plausible and efficient method for the synthesis of this compound is the Groebke–Blackburn–Bienaymé reaction, a one-pot three-component condensation. This approach offers high atom economy and allows for the rapid assembly of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Three-Component Synthesis
This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Aminopyridine
-
3-Aminobenzaldehyde
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Catalyst (e.g., Iodine, Indium Triflate)
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and 3-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL), add the isocyanide (1.2 mmol).
-
Add the catalyst (e.g., 10 mol% Iodine) to the mixture.
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by NMR, MS, and IR spectroscopy.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,2-a]pyridine ring system and the phenylamine group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazo H-3 | ~ 8.0 | Singlet | - |
| Pyridine H-5 | ~ 7.6 | Doublet | ~ 9.0 |
| Pyridine H-8 | ~ 8.1 | Doublet | ~ 7.0 |
| Pyridine H-6, H-7 | ~ 6.8 - 7.2 | Multiplet | - |
| Phenyl H-2', H-4', H-5', H-6' | ~ 6.7 - 7.4 | Multiplet | - |
| Amine NH₂ | ~ 3.5 - 5.0 | Broad Singlet | - |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Imidazo C-2 | ~ 145 |
| Imidazo C-3 | ~ 110 |
| Imidazo C-9 (Bridgehead) | ~ 142 |
| Pyridine C-5 | ~ 125 |
| Pyridine C-6 | ~ 112 |
| Pyridine C-7 | ~ 124 |
| Pyridine C-8 | ~ 117 |
| Phenyl C-1' | ~ 130 |
| Phenyl C-2', C-6' | ~ 115 |
| Phenyl C-3' | ~ 147 |
| Phenyl C-4' | ~ 118 |
| Phenyl C-5' | ~ 129 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for accurate mass determination.
| Adduct | Calculated m/z |
| [M+H]⁺ | 210.1026 |
| [M+Na]⁺ | 232.0845 |
| [M+K]⁺ | 248.0584 |
Data predicted by PubChem.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3250 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (Imidazo) | 1650 - 1580 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
Conclusion
This technical guide provides a detailed spectroscopic and synthetic profile of this compound. While experimental data for this specific compound is sparse, the provided information, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The outlined synthetic protocol offers a practical route for its preparation, and the expected spectroscopic data will be instrumental in its characterization. Further experimental validation of these predictions is encouraged to build upon the foundational information presented herein.
References
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This privileged scaffold is a key structural motif in numerous clinically used drugs and a plethora of investigational agents, demonstrating a broad therapeutic potential that spans from anticancer and antimicrobial to anti-inflammatory and neurological applications. This technical guide provides a comprehensive overview of the key therapeutic targets of the imidazo[1,2-a]pyridine core, presenting quantitative data, detailed experimental protocols for target evaluation, and visualizations of relevant signaling pathways and workflows to aid in the rational design and development of next-generation therapeutics.
Key Therapeutic Areas and Molecular Targets
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold stems from its ability to interact with a wide array of biological targets. The following sections delineate the primary therapeutic areas where this core has shown significant promise, along with the specific molecular targets that have been identified.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
Key Anticancer Targets:
-
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of key kinases in this cascade, including PI3Kα and mTOR.[1][2]
-
Protein Kinase B (Akt): As a central node in the PI3K signaling pathway, Akt is a prime target for cancer therapy. Imidazo[1,2-a]pyridine-based peptidomimetics have been designed to inhibit Akt isoforms in the sub-micromolar range.[3]
-
Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Insulin-like Growth Factor 1 Receptor (IGF-1R): This receptor tyrosine kinase plays a crucial role in cancer cell proliferation and survival. Novel imidazo[1,2-a]pyridines have been discovered as potent inhibitors of IGF-1R.
-
KRAS: Mutant KRAS proteins are key drivers in many cancers. Recently, imidazo[1,2-a]pyridine derivatives have been explored as covalent inhibitors of the KRAS G12C mutant and modulators of the KRAS G12D mutant.[4][5]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of STAT3 is common in many cancers. Imidazopyridine-tethered pyrazolines have been designed to inhibit the phosphorylation of STAT3.[6]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target | Assay | IC50/EC50 | Cell Line(s) | Reference(s) |
| 3-{1-[(4-fluorophenyl)sulfonyl]- 1H-pyrazol- 3-yl}-2-methylimidazo[1,2-a]pyridine | PI3KCA | Kinase Assay | 0.67 µM | - | |
| Thiazole-substituted imidazo[1,2-a]pyridines | PI3KCA | Kinase Assay | 0.0028 µM | - | |
| Thiazole-substituted imidazo[1,2-a]pyridines | Proliferation | MTT Assay | 0.14 µM | A375 | |
| Thiazole-substituted imidazo[1,2-a]pyridines | Proliferation | MTT Assay | 0.21 µM | HeLa | |
| 1,2,4-Oxadiazole-substituted imidazo[1,2-a]pyridine | PI3Kα | Kinase Assay | 2 nM | - | |
| Compound 6 (from Aliwaini et al., 2019) | Proliferation | MTT Assay | 9.7 - 12 µM | A375, WM115 | [7] |
| Compound 11 (from Gill et al., 2014) | Akt1 | Kinase Assay | 0.64 µM | - | [8] |
| Compound 35 (from Li et al., 2020) | PI3Kα | Kinase Assay | 7.9 µM | T47D | [2] |
| Compound 35 (from Li et al., 2020) | PI3Kα | Kinase Assay | 9.4 µM | MCF-7 | [2] |
| N-[11C]7 | PI3K/mTOR | Kinase Assay | 0.20/21 nM | - | [1] |
| N-[11C]7 | Proliferation | Cell Growth Assay | 10 nM | HCT-116 | [1] |
| IP-5 | Proliferation | MTT Assay | 45 µM | HCC1937 | [9][10] |
| IP-6 | Proliferation | MTT Assay | 47.7 µM | HCC1937 | [9][10] |
| Compound 12b (from Krishnamoorthy et al., 2023) | Proliferation | MTT Assay | 11 µM | Hep-2, MCF-7, A375 | [11] |
| Compound 12b (from Krishnamoorthy et al., 2023) | Proliferation | MTT Assay | 13 µM | HepG2 | [11] |
| Compound 18 (from Al-Qadi et al., 2025) | Proliferation | Cytotoxicity Assay | 14.81 ± 0.20 µM | MCF-7 | [12] |
| Compound 11 (from Al-Qadi et al., 2025) | Proliferation | Cytotoxicity Assay | 20.47 ± 0.10 µM | MCF-7 | [12] |
| Compound 12 (from Al-Qadi et al., 2025) | Proliferation | Cytotoxicity Assay | 4.15 ± 2.93 µM | HT-29 | [12] |
| Compound 18 (from Al-Qadi et al., 2025) | Proliferation | Cytotoxicity Assay | 14.39 ± 0.04 µM | B16F10 | [12] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of anti-TB agents with low nanomolar activity.
Key Antitubercular Targets:
-
Ubiquinol Cytochrome C Reductase (QcrB): This enzyme is a component of the electron transport chain and is essential for cellular respiration in Mtb. Several imidazo[1,2-a]pyridine derivatives have been shown to target QcrB.[13][14]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway and is the target of the frontline anti-TB drug isoniazid. Some imidazo[1,2-a]pyridine analogues have been shown to inhibit InhA.[15][16]
Table 2: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target | Assay | MIC (µM) | Strain(s) | Reference(s) |
| Imidazo[1,2-a]pyridine-3-carboxamides (general) | Mtb Growth | MABA | ≤ 1 | Mtb H37Rv | |
| Compound 9, 12, 16, 17, 18 (from Moraski et al., 2013) | Mtb Growth | MABA | ≤ 0.006 | Mtb H37Rv | |
| Compound 18 (from Moraski et al., 2013) | Mtb Growth | MABA | ~10-fold more potent than PA-824 | MDR and XDR Mtb | |
| Imidazo[1,2-a]pyridines (IP 1-4) | Mtb Growth | MIC Assay | 0.03 - 5 | Mtb strains | [13][14] |
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA | Enzyme Assay | - | - | [17] |
| Imidazo[1,2-a]pyridine-2-carboxamides | Mtb Growth | MIC Assay | 17 - 30 | Mtb | [17] |
| Compound 6 (from Abrahams et al.) | QcrB | MIC Assay | 0.004 | Replicating Mtb | [17] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mtb Growth | MIC90 Assay | 0.07 - 2.2 | MDR and XDR Mtb | [17] |
| Compound 1 (from Wu et al., 2016) | Mtb Growth | MIC Assay | 0.027 µg/mL | Mtb H37Rv | [18] |
| Compound 2 (from Jose et al.) | Mtb Growth | MIC Assay | 6.25 µg/mL | Mtb H37Rv | [18] |
| Compound 3 (from Pulipati et al.) | Mtb Growth | MIC Assay | 0.78 µg/mL | Mtb H37Rv | [18] |
| Compound 4 (from Wang et al.) | Mtb Growth | MIC Assay | < 0.035 µM | Mtb H37Rv | [18] |
| Compound 5 (from Wang et al.) | Mtb Growth | MIC Assay | 0.0625 µg/mL | Mtb H37Rv | [18] |
| Compound 6 (from Li et al.) | Mtb Growth | MIC Assay | < 0.016 µg/mL | Mtb H37Rv | [18] |
| Compound 7 (from Samala et al.) | Mtb PS | MIC Assay | 4.53 µM | Mtb | [18] |
| Compound IPA-6 | Mtb Growth | MABA | 0.05 µg/mL | Mtb H37Rv | [18] |
| Compound 6a (from Patel et al., 2024) | Mtb Growth | MIC Assay | 0.6 µM | Mtb H37Rv | [16] |
| Compound 6k (from Patel et al., 2024) | Mtb Growth | MIC Assay | 0.9 µM | Mtb H37Rv | [16] |
| Compound 6b (from Patel et al., 2024) | InhA | Enzyme Assay | IC50 of 90 nM | - | [15] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Key Anti-inflammatory Targets:
-
STAT3/NF-κB Pathway: This signaling cascade plays a central role in inflammation. Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB, leading to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.
Neurological Activity
The imidazo[1,2-a]pyridine scaffold is present in several drugs acting on the central nervous system (CNS), most notably as modulators of the GABA-A receptor.
Key Neurological Targets:
-
GABA-A Receptor: This ligand-gated ion channel is the primary mediator of fast inhibitory neurotransmission in the CNS. Imidazo[1,2-a]pyridine derivatives can act as positive allosteric modulators of the GABA-A receptor, exhibiting sedative, hypnotic, and anxiolytic effects. The well-known hypnotic drug zolpidem belongs to this class.
Table 3: Neurological Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Receptor Site | Assay Type | Ki (nM) | Reference(s) |
| Ro19-4603 | Diazepam-Insensitive (DI) GABA-A Receptor | Binding Affinity | 2.6 | [2] |
| Ro19-4603 | Diazepam-Sensitive (DS) GABA-A Receptor | Binding Affinity | 2.6 | [2] |
| Imidazo[1,2-a]pyridine derivatives (general) | α1-GABAA Receptor | pKi values reported | - | [19] |
| Imidazo[1,2-a]pyrimidines | GABA-A Receptor Benzodiazepine Binding Site | Functional Selectivity | - | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines:
A common method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with a substituted phenacyl bromide.[8][16][21]
-
Materials: 2-aminopyridine, substituted phenacyl bromide, ethanol, copper silicate catalyst (optional).
-
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1 mmol) and the substituted phenacyl bromide (1 mmol).
-
Add ethanol (5 mL) as the solvent. For a catalyzed reaction, add copper silicate (10 mol%).
-
Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion, if a catalyst was used, filter the reaction mixture to remove the catalyst.
-
Pour the reaction mixture over crushed ice to precipitate the solid product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[8]
-
One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines:
This method utilizes a one-pot, three-component reaction of an aldehyde, a 2-aminopyridine, and an isocyanide (Groebke-Blackburn-Bienaymé reaction).[5]
-
Materials: Aldehyde (1 mmol), 2-aminopyridine (1 mmol), 4-chlorophenyl isocyanide (1 mmol), p-toluenesulfonic acid or scandium triflate (catalyst), solvent (e.g., methanol).
-
Procedure:
-
To a solution of the aldehyde and 2-aminopyridine in the chosen solvent, add a catalytic amount of p-toluenesulfonic acid or scandium triflate.
-
Stir the mixture at room temperature for a designated time to form the imine intermediate.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.[5]
-
Anticancer Activity Assays
MTT Cell Viability Assay:
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
PI3Kα Kinase Assay:
This assay measures the inhibitory activity of compounds against the PI3Kα enzyme.[1][22][23]
-
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, PIP2, using ATP. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Procedure (using a commercial kit like ADP-Glo™):
-
Prepare the kinase reaction buffer containing the lipid substrate (PIP2).
-
Dilute the recombinant human PI3Kα enzyme in the reaction buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the enzyme/lipid mixture to the wells.
-
Initiate the reaction by adding ATP (final concentration typically 25 µM).
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Western Blot for Phospho-STAT3 (p-STAT3):
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.[6][24][25][26]
-
Procedure:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Tubulin Polymerization Assay:
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[3][11][14][21]
-
Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye (e.g., DAPI) that binds to microtubules.
-
Procedure (Fluorescence-based):
-
Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer on ice.
-
Prepare a master mix containing tubulin (e.g., 2 mg/mL final concentration), GTP (1 mM final concentration), and the fluorescent reporter in an assay buffer.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls, as well as a vehicle control.
-
Initiate the polymerization by adding the tubulin master mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of polymerization. Calculate IC50 values for inhibitors or EC50 values for stabilizers.
-
Antitubercular Activity Assays
Microplate Alamar Blue Assay (MABA):
This is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[18]
-
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Visually assess the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Neurological Activity Assays
GABA-A Receptor Binding Assay:
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.[2][18][20][27][28]
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to the receptor in a membrane preparation from a specific brain region (e.g., cerebral cortex).
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times to remove endogenous GABA.
-
Binding Assay: In a reaction tube, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of imidazo[1,2-a]pyridine derivatives can aid in understanding their mechanisms and in designing further experiments.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and "privileged" structure in the landscape of modern drug discovery. Its derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The ability of this core to be readily functionalized allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity against a diverse array of molecular targets. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers dedicated to the development of novel imidazo[1,2-a]pyridine-based therapeutics. Further exploration of this remarkable scaffold is poised to yield new and effective treatments for a multitude of human diseases.
References
- 1. promega.de [promega.de]
- 2. benchchem.com [benchchem.com]
- 3. maxanim.com [maxanim.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 20. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2,3-Disubstituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the chemical space of 2,3-disubstituted imidazo[1,2-a]pyridines, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.
Introduction
Imidazo[1,2-a]pyridines are fused bicyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] This scaffold is present in several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone. The disubstitution at the 2 and 3-positions of the imidazo[1,2-a]pyridine core offers a rich chemical space for modulation of physicochemical properties and biological activity, leading to the identification of potent inhibitors of various enzymes and receptors involved in key signaling pathways.
This guide will delve into the synthetic strategies for accessing this chemical space, summarize the quantitative biological data of representative compounds, and provide detailed experimental protocols for their synthesis and biological evaluation.
Synthetic Methodologies
The synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include multi-component reactions, transition-metal-catalyzed cross-couplings, and sequential functionalization of the imidazo[1,2-a]pyridine core.
A prevalent and efficient method involves the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by a copper salt.[3] Another widely used approach is the condensation of a 2-aminopyridine with an α-haloketone, followed by further modification of the resulting imidazo[1,2-a]pyridine.[4] More recent methods focus on metal-free syntheses and C-H functionalization to improve the efficiency and environmental footprint of these transformations.[5]
Biological Activities and Signaling Pathways
2,3-Disubstituted imidazo[1,2-a]pyridines have been reported to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[6] These activities often stem from the modulation of critical cellular signaling pathways.
Anticancer Activity
A significant body of research has focused on the development of 2,3-disubstituted imidazo[1,2-a]pyridines as anticancer agents. These compounds have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[7][8]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to various cancers. Certain imidazo[1,2-a]pyridines have been shown to inhibit this pathway.[9]
-
Receptor Tyrosine Kinases (RTKs): This class of compounds has also yielded inhibitors of receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR), which is involved in angiogenesis and tumor growth.[6][10]
-
STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are key regulators of inflammation and cell survival, and their inhibition by imidazo[1,2-a]pyridine derivatives contributes to their anti-inflammatory and anticancer properties.
The following diagram illustrates a simplified overview of some of the key signaling pathways targeted by 2,3-disubstituted imidazo[1,2-a]pyridines.
Caption: Key signaling pathways modulated by 2,3-disubstituted imidazo[1,2-a]pyridines.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro anticancer activity (IC50 values) of representative 2,3-disubstituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of 2,3-Disubstituted Imidazo[1,2-a]pyridines
| Compound ID | 2-Substituent | 3-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Methoxyphenyl | H | A375 (Melanoma) | 9.7 | [7] |
| 2 | 4-Methoxyphenyl | H | WM115 (Melanoma) | 11.2 | [7] |
| 3 | 4-Methoxyphenyl | H | HeLa (Cervical) | 20.3 | [7] |
| 4 | 4-Tolyl | 4-Chlorophenylamino | B16F10 (Melanoma) | 21.75 | |
| 5 | 5-Nitro-2-furyl | 4-Chlorophenylamino | HT-29 (Colon) | 4.15 | |
| IP-5 | Not Specified | Not Specified | HCC1937 (Breast) | 45 | [8] |
| IP-6 | Not Specified | Not Specified | HCC1937 (Breast) | 47.7 | [8] |
| IP-7 | Not Specified | Not Specified | HCC1937 (Breast) | 79.6 | [8] |
Table 2: Inhibition of Kinase Activity by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 26 | c-Met | 1.9 | [11] |
| 26 | VEGFR2 | 2.2 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 2,3-disubstituted imidazo[1,2-a]pyridine and for key biological assays used to evaluate their activity.
Synthesis Protocol: One-Pot Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives[12]
This protocol describes a one-pot synthesis from N-aryl nitropyridines.
-
Preparation of 3-nitro-N-aryl pyridin-2-amines: A mixture of 2-chloro-3-nitropyridine and a substituted aniline is heated in DMSO at 100 °C to form the corresponding 3-nitro-N-aryl pyridin-2-amine in situ.
-
Cyclization: To the DMSO solution from the previous step, an aromatic aldehyde and sodium dithionite are added. The reaction mixture is heated at 80 °C to afford the desired 2,3-diaryl-3H-imidazo[4,5-b]pyridine.
-
Purification: The product is isolated and purified by standard chromatographic techniques.
Biological Assay Protocols
A general workflow for the biological evaluation of synthesized compounds is depicted below.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
This protocol is used to determine the effect of imidazo[1,2-a]pyridine compounds on the phosphorylation status of AKT, a key node in the PI3K/AKT/mTOR pathway.
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total AKT or β-actin).
This assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with the test compounds in the presence or absence of a Wnt ligand (e.g., Wnt3a-conditioned medium).
-
Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change relative to the control.
This assay determines the inhibitory activity of compounds against PDGFR kinase.
-
Reaction Setup: In a 96-well plate, add the PDGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The 2,3-disubstituted imidazo[1,2-a]pyridine scaffold represents a highly valuable and versatile core for the development of novel therapeutic agents. The synthetic accessibility and the rich chemical space available for substitution at the 2- and 3-positions allow for fine-tuning of biological activity against a multitude of targets. The information and protocols provided in this guide serve as a comprehensive resource for researchers in the field of drug discovery to explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Further exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target engagement, is poised to yield the next generation of innovative medicines.
References
- 1. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazole scaffolds.[1][2][3] This multicomponent reaction (MCR) has garnered significant attention in medicinal chemistry and drug discovery due to the privileged nature of the imidazo[1,2-a]pyridine core, which is found in numerous marketed drugs and biologically active compounds.[1][4][5] These compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiprotozoal properties.[4][6]
The GBB reaction typically involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[4][7] The reaction proceeds through the formation of a Schiff base from the aminoazine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[8] This methodology offers a high degree of molecular diversity from readily available starting materials, making it a valuable tool for the construction of compound libraries for high-throughput screening.[2][9]
Reaction Mechanism
The generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction is initiated by the formation of an imine from the condensation of the 2-aminopyridine and the aldehyde, which is typically catalyzed by a Brønsted or Lewis acid. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final 3-aminoimidazo[1,2-a]pyridine product.[10]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 3-aminoimidazo[1,2-a]pyridines using the GBB reaction. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.
General Protocol 1: Lewis Acid Catalysis with Conventional Heating
This protocol is a standard procedure utilizing a Lewis acid catalyst and conventional heating.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) (3-5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine, the aldehyde, and the solvent.
-
Add the scandium(III) triflate catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add the isocyanide to the reaction mixture. Caution: Isocyanides are toxic and should be handled in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
General Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[11][12]
Materials:
-
2-Aminopyridine (0.5 mmol, 1.0 equiv)
-
Aldehyde (0.5 mmol, 1.0 equiv)
-
Isocyanide (0.5 mmol, 1.0 equiv)
-
Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%) or Ammonium Chloride (NH₄Cl) (20 mol%)[8][11]
-
Methanol (MeOH) or Ethanol (EtOH) (1.5 mL)[8]
Procedure:
-
In a microwave-safe vial, combine the 2-aminopyridine, aldehyde, isocyanide, and catalyst.[8]
-
Add the solvent and seal the vial with a Teflon septum.[8]
-
Place the vial in a microwave reactor and irradiate at the specified temperature (e.g., 150 °C) and time (e.g., 15-30 minutes).[8][11]
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up procedure is typically simple and may involve evaporation of the solvent followed by purification.[8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions and reported yields for the synthesis of 3-aminoimidazo[1,2-a]pyridines, providing a comparative overview for experimental design.
Table 1: Comparison of Catalysts and Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (5) | MeOH | Reflux | 12 h | Varies | [13] |
| 2 | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 30 min | up to 95% | [8] |
| 3 | NH₄Cl (20) | EtOH | 60 (MW) | 15 min | 36% | [11] |
| 4 | p-Toluenesulfonic acid (10) | MeOH | RT | 6 h | 92% | [10] |
| 5 | Acetic Acid (30 equiv) | H₂O/DMSO | 25 | 24 h | 84-99% | [14] |
Table 2: Scope of Reactants (Microwave-Assisted, Gd(OTf)₃ catalyst) [8]
| Entry | Aldehyde | Isocyanide | Time (min) | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 30 | 92 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 60 | 85 |
| 4 | Butyraldehyde | tert-Butyl isocyanide | 120 | 88 |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | 30 | 90 |
Applications in Drug Development
The 3-aminoimidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of therapeutic areas. Its prevalence in marketed drugs underscores its importance in drug design.[1] Research has demonstrated the potential of derivatives in several areas:
-
Anticancer Agents: Certain 3-aminoimidazo[1,2-a]pyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[4]
-
Antimicrobial Agents: These compounds have been investigated for their activity against a range of pathogens. Some derivatives exhibit moderate to good activity against Gram-positive bacteria like Staphylococcus aureus.[6]
-
Antituberculosis Agents: The imidazo[1,2-a]pyridine core is present in compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
-
Kinase Inhibitors: The scaffold has been utilized in the development of inhibitors for various kinases, which are important targets in oncology and inflammatory diseases.[5]
The GBB reaction's ability to rapidly generate libraries of structurally diverse 3-aminoimidazo[1,2-a]pyridines makes it an invaluable tool for lead generation and optimization in drug discovery programs.[2] The straightforward nature of the reaction allows for the exploration of a vast chemical space, facilitating the identification of novel therapeutic agents.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-cancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression, like the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2][3] This document provides a detailed protocol for evaluating the in vitro anti-cancer effects of a specific derivative, 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine, on various cancer cell lines.
The following protocols outline methods for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on relevant signaling proteins.
Experimental Workflow
The overall workflow for testing the anti-cancer properties of this compound is depicted below.
Caption: General workflow for in vitro testing of this compound.
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]
Materials
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Data Presentation
| Cell Line | This compound IC50 (µM) |
| e.g., MCF-7 (Breast) | Insert Value |
| e.g., A549 (Lung) | Insert Value |
| e.g., HeLa (Cervical) | Insert Value |
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol
-
Cell Treatment: Seed cells and treat with the IC50 concentration of the test compound for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Data Presentation
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | Insert Value | Insert Value | Insert Value |
| Compound (IC50) | Insert Value | Insert Value | Insert Value |
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[9]
Materials
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet to cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[11]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, showing peaks for G0/G1, S, and G2/M phases.[9]
Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Insert Value | Insert Value | Insert Value |
| Compound (IC50) | Insert Value | Insert Value | Insert Value |
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation, and key signaling pathways like PI3K/Akt/mTOR.[1][12][13] This can provide mechanistic insights into how the compound exerts its cytotoxic effects.
Materials
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, Caspase-3, Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol
-
Protein Extraction: Treat cells with the compound, then lyse the cells on ice using lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13] Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Potential Signaling Pathway
Caption: Potential signaling pathways affected by imidazo[1,2-a]pyridine derivatives.
Data Presentation
| Protein | Control (Relative Expression) | Compound (Relative Expression) | Fold Change |
| p-Akt/Akt | 1.0 | Insert Value | Insert Value |
| p-mTOR/mTOR | 1.0 | Insert Value | Insert Value |
| p53 | 1.0 | Insert Value | Insert Value |
| p21 | 1.0 | Insert Value | Insert Value |
| Bax/Bcl-2 Ratio | 1.0 | Insert Value | Insert Value |
| Cleaved Caspase-3 | 1.0 | Insert Value | Insert Value |
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Kinase Inhibition Assays Using Imidazo[1,2-a]pyridine-Based Compounds
Introduction: Targeting the Kinome with Imidazo[1,2-a]pyridines
Protein kinases, constituting a large and functionally diverse family of enzymes, are central regulators of a vast array of cellular processes.[1] They catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a post-translational modification known as phosphorylation.[2] This seemingly simple act governs everything from cell division and differentiation to metabolism and signal transduction.[2] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][3]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent and selective inhibitor of various protein kinases.[1][4] Compounds based on this versatile heterocyclic system have been shown to target key signaling pathways implicated in oncogenesis, such as the PI3K/Akt/mTOR pathway.[5][6] The development and evaluation of these compounds necessitate robust and reliable methods to quantify their inhibitory activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing kinase inhibition assays with imidazo[1,2-a]pyridine-based compounds. We will delve into the principles of both biochemical and cell-based assays, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation.
The Principle of Kinase Inhibition Assays: A Tale of Two Readouts
The core of any kinase assay is the measurement of the kinase's catalytic activity.[7] This is achieved by monitoring either the consumption of the phosphate donor, ATP, or the formation of the phosphorylated product and ADP.[7] The inhibitory potential of a compound, such as an imidazo[1,2-a]pyridine derivative, is then determined by quantifying the reduction in kinase activity in its presence.
Modern kinase assays have largely moved away from the traditional "gold standard" of radioactive methods, which involve tracking the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate, due to safety and disposal concerns.[7][8] Today, luminescence- and fluorescence-based methods are predominant in high-throughput screening (HTS) environments due to their sensitivity, scalability, and amenability to automation.[9][10][11]
Luminescence-Based Assays: The Power of Luciferase
Luminescence-based assays are a popular choice for their simplicity and high sensitivity.[8] These "mix-and-read" assays typically rely on the firefly luciferase enzyme, which produces light in the presence of its substrate, luciferin, and ATP.[12]
There are two primary strategies for employing luciferase in kinase assays:
-
ATP Depletion (e.g., Kinase-Glo®): In this format, the amount of ATP remaining after the kinase reaction is measured.[9][13] A potent inhibitor will block the kinase, leaving more ATP in the reaction. When the luciferase-containing reagent is added, this high level of ATP results in a strong luminescent signal.[2][9] Therefore, the luminescent signal is inversely proportional to kinase activity.[2][9][13]
-
ADP Formation (e.g., ADP-Glo™): This method quantifies the amount of ADP produced during the kinase reaction.[13][14] The assay is a two-step process: first, any remaining ATP from the kinase reaction is depleted. Then, the ADP is converted back into ATP, which is subsequently used by luciferase to generate light.[12][13][14] In this case, the luminescent signal is directly proportional to kinase activity.[2][13][14]
The choice between these two approaches often depends on the specific kinase and the experimental goals. The ADP-Glo™ assay can be particularly advantageous for kinases with low activity or when using high initial ATP concentrations, as it measures product formation directly.[14]
Experimental Design and Workflow
A well-designed kinase inhibition experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of an imidazo[1,2-a]pyridine-based compound in a biochemical assay.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocols: From Biochemical Assays to Cellular Confirmation
Here, we provide detailed protocols for both a biochemical (cell-free) assay to determine the direct inhibitory effect on the kinase and a cell-based assay to confirm activity in a more physiologically relevant context.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC₅₀ value of an imidazo[1,2-a]pyridine compound against a purified kinase. The ADP-Glo™ assay is chosen here as an example due to its high sensitivity and broad applicability.[14]
Objective: To quantify the concentration of an imidazo[1,2-a]pyridine compound required to inhibit 50% of a target kinase's activity in a cell-free system.
Materials:
-
Recombinant purified target protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Imidazo[1,2-a]pyridine test compound
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
DMSO (for compound dilution)
-
384-well white, opaque assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in kinase reaction buffer to create a dose-response curve (e.g., 11-point, 3-fold dilutions). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[10]
-
-
Assay Plate Setup:
-
Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
Positive Control (100% activity): 2.5 µL of buffer with the same final DMSO concentration as the compound wells.
-
Negative Control (0% activity): 2.5 µL of buffer without kinase.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand to ensure the reaction is in the linear range.
-
Add 2.5 µL of the 2X kinase/substrate master mix to each well containing the compound or controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure less than 30% of the ATP is consumed in the positive control wells.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[15]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase to produce a luminescent signal.[13]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot for Phosphorylation)
While biochemical assays are excellent for determining direct inhibition, it is crucial to confirm that the compound can enter cells and engage its target in a physiological environment.[11][16] This protocol assesses the inhibition of kinase activity within cells by measuring the phosphorylation status of a known downstream substrate.
Objective: To determine if the imidazo[1,2-a]pyridine compound inhibits the target kinase's activity inside cancer cells, leading to a decrease in the phosphorylation of its substrate.
Materials:
-
Cancer cell line known to have active signaling through the target kinase.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Imidazo[1,2-a]pyridine test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-Akt) and one for the total protein level of the substrate (e.g., anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control.[15]
-
Data Analysis and Interpretation
IC₅₀ Calculation:
-
Background Subtraction: Subtract the average luminescent signal from the negative control (no kinase) wells from all other readings.
-
Normalization: Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the background-subtracted negative control to 0% activity.
-
Dose-Response Curve: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC₅₀ value.[17] This is the concentration of the inhibitor at which the kinase activity is reduced by 50%.[17][18]
Caption: A typical sigmoidal dose-response curve for IC₅₀ determination.
Data Presentation:
The inhibitory potency of imidazo[1,2-a]pyridine compounds should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Target Inhibition (Western Blot) |
| IMP-001 | Kinase A | 15 | +++ |
| IMP-002 | Kinase A | 250 | ++ |
| IMP-003 | Kinase A | >10,000 | - |
| IMP-001 | Kinase B | 1,200 | Not Determined |
(+++ indicates strong inhibition at low concentrations; ++ indicates moderate inhibition; - indicates no significant inhibition)
Conclusion and Future Directions
The protocols and principles outlined in this guide provide a robust framework for assessing the inhibitory potential of novel imidazo[1,2-a]pyridine-based compounds. By combining sensitive biochemical assays with confirmatory cell-based experiments, researchers can confidently characterize their compounds and make informed decisions in the drug discovery pipeline. It is essential to remember that IC₅₀ values can be influenced by assay conditions, such as ATP concentration, so consistency is key for comparing different compounds.[18][19]
Future work should always include broader kinase profiling to assess the selectivity of lead compounds across the human kinome.[11] This step is vital for identifying potential off-target effects that could lead to toxicity. Ultimately, the successful application of these assays will accelerate the development of the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. courses.edx.org [courses.edx.org]
- 19. pubs.acs.org [pubs.acs.org]
One-Pot, Metal-Free Synthesis of Disubstituted Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a pivotal class of nitrogen-fused heterocyclic compounds, renowned for their broad spectrum of biological activities, which has led to their use in several clinically approved drugs.[1] The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for advancing drug discovery and development programs centered on this scaffold. This document provides detailed protocols for one-pot, metal-free syntheses of disubstituted imidazo[1,2-a]pyridines, offering alternatives to traditional methods that often rely on harsh conditions or expensive and toxic metal catalysts.[1][2]
Application Notes
The protocols described herein are applicable for the synthesis of a diverse range of 2,3-disubstituted imidazo[1,2-a]pyridines. These methods are characterized by their operational simplicity, use of readily available starting materials, and adherence to the principles of green chemistry. The synthesized compounds are valuable intermediates for the development of new therapeutic agents, including but not limited to anticancer, antiviral, anti-inflammatory, and analgesic drugs.[1][2] Furthermore, the fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them suitable for applications in bioimaging and as chemical sensors.[2] The selection of a specific protocol will depend on the desired substitution pattern and the available starting materials.
Experimental Protocols
Three distinct and efficient one-pot, metal-free methods for the synthesis of disubstituted imidazo[1,2-a]pyridines are detailed below.
Protocol 1: Ultrasound-Assisted Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
This protocol describes a green and efficient one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines via an ultrasound-assisted Groebke–Blackburn–Bienaymé (GBB) reaction in water.[2] This multicomponent reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide.
Experimental Workflow:
Caption: Workflow for the GBB three-component synthesis.
Methodology:
-
To a mixture of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and phenylboronic acid (10 mol%) in water (3.0 mL), add the corresponding isocyanide (1.0 mmol).
-
Seal the reaction vessel and place it in an ultrasonic bath.
-
Sonicate the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired disubstituted imidazo[1,2-a]pyridine.
Quantitative Data:
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | N-cyclohexyl-6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 75 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile | 80 |
Data sourced from reference[2].
Protocol 2: NaOH-Promoted Cycloisomerization of N-Propargylpyridiniums
This protocol outlines a rapid and high-yielding synthesis of imidazo[1,2-a]pyridines from N-propargylpyridinium bromide precursors under ambient, aqueous, and metal-free conditions.[3][4]
Experimental Workflow:
Caption: Workflow for NaOH-promoted cycloisomerization.
Methodology:
-
Prepare the N-propargylpyridinium bromide by reacting the corresponding 2-aminopyridine with propargyl bromide.
-
Add the N-propargylpyridinium bromide (0.5 mmol) to an aqueous solution of sodium hydroxide (1.0 M, 0.5 mL, 1.0 equivalent) with vigorous stirring under ambient conditions.
-
A suspension will form immediately. Continue stirring for a few minutes.
-
Extract the reaction mixture with ethyl acetate.
-
Concentrate the organic phase to obtain the spectroscopically pure imidazo[1,2-a]pyridine. Further purification is typically not required.
Quantitative Data:
| Entry | Solvent | Base (equiv.) | Time | Yield (%) |
| 1 | Water | NaOH (1.0) | < 5 min | 99 |
| 2 | Methanol | NaOH (1.0) | < 5 min | 98 |
| 3 | Ethanol | NaOH (1.0) | < 5 min | 95 |
| 4 | Acetonitrile | NaOH (1.0) | 1 h | 82 |
| 5 | Dichloromethane | NaOH (1.0) | 24 h | 12 |
Data for the synthesis of the parent imidazo[1,2-a]pyridine, sourced from reference[4]. This method is applicable to substituted precursors.
Protocol 3: Three-Component Reaction of Ynals, 2-Aminopyridines, and Alcohols/Thiols
This protocol describes a novel, transition-metal-free, three-component reaction for the one-pot regiospecific synthesis of imidazo[1,2-a]pyridines through the formation of C-N, C-O, and C-S bonds.[5]
Experimental Workflow:
Caption: Workflow for the three-component synthesis from ynals.
Methodology:
-
To a solution of ynal (0.2 mmol) and 2-aminopyridine (0.24 mmol) in 1,2-dichloroethane (DCE, 2.0 mL), add the alcohol or thiol (0.4 mmol) and acetic acid (0.04 mmol).
-
Stir the reaction mixture at 80 °C in a sealed tube. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Quantitative Data:
| Entry | Ynal | 2-Aminopyridine | Alcohol/Thiol | Product | Yield (%) |
| 1 | 3-Phenylpropiolaldehyde | 2-Aminopyridine | Methanol | 2-Methoxy-3-phenylimidazo[1,2-a]pyridine | 82 |
| 2 | 3-Phenylpropiolaldehyde | 2-Aminopyridine | Ethanol | 2-Ethoxy-3-phenylimidazo[1,2-a]pyridine | 85 |
| 3 | 3-Phenylpropiolaldehyde | 2-Aminopyridine | Thiophenol | 3-Phenyl-2-(phenylthio)imidazo[1,2-a]pyridine | 92 |
| 4 | 3-(p-Tolyl)propiolaldehyde | 5-Methyl-2-aminopyridine | Methanol | 2-Methoxy-7-methyl-3-(p-tolyl)imidazo[1,2-a]pyridine | 80 |
Data sourced from reference[5].
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 5. One-pot regiospecific synthesis of imidazo[1,2-a]pyridines: a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Imidazo[1,2-a]pyridines as Fluorescent Probes in Bioimaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives as fluorescent probes for bioimaging. It includes a summary of their photophysical and sensing properties, detailed experimental protocols for their synthesis and use in cellular and in vivo imaging, and diagrams illustrating their mechanisms of action and experimental workflows.
Introduction to Imidazo[1,2-a]pyridine Fluorescent Probes
Imidazo[1,2-a]pyridine is a fused heterocyclic system that has emerged as a versatile scaffold in the development of fluorescent probes. Its rigid, planar structure and extended π-conjugation system contribute to favorable photophysical properties, including high fluorescence quantum yields and good photostability. The ease of chemical modification at various positions of the imidazo[1,2-a]pyridine ring allows for the rational design of probes with high selectivity and sensitivity for a wide range of biological analytes and environmental parameters. These probes have found applications in sensing metal ions, reactive oxygen species (ROS), pH, viscosity, and specific biomolecules, making them valuable tools for studying cellular processes and for potential use in diagnostics and drug development.
Quantitative Data of Selected Imidazo[1,2-a]pyridine Probes
The following table summarizes the key photophysical and sensing properties of several recently developed imidazo[1,2-a]pyridine-based fluorescent probes.
| Probe Name/Identifier | Target Analyte(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Reference |
| Probe 5 | Fe³⁺ / Hg²⁺ | 365 | 450 (with Fe³⁺) | - | 85 | 4.0 ppb (Fe³⁺), 1.0 ppb (Hg²⁺) | [1][2] |
| Rh-Ip-Hy | Hg²⁺ | 500 | 575 | - | 75 | 5.7 x 10⁻⁸ M | [3] |
| L1 | Zn²⁺ | 385 (with Zn²⁺) | 480 (with Zn²⁺) | - | 95 | 6.8 x 10⁻⁸ M | [4] |
| IPPA | Cysteine | 320 | 450 | - | 130 | 0.33 μM | [5] |
| B2 | H₂O₂ | ~350 | ~500 | - | ~150 | - | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of selected imidazo[1,2-a]pyridine fluorescent probes.
Synthesis of a Fused Imidazo[1,2-a]pyridine Probe for Fe³⁺ and Hg²⁺ Detection (Probe 5)
This protocol is adapted from the synthesis of a probe for Fe³⁺ and Hg²⁺.[2]
Materials:
-
4-Methoxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Phenylacetylene
-
o-Phenylenediamine
-
Acetic acid
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Synthesis of 3-chloro-3-(4-methoxyphenyl)acrylaldehyde:
-
To a stirred solution of 4-methoxyacetophenone in DMF, add POCl₃ dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
-
Synthesis of 2-(2-phenylethynyl)benzaldehyde:
-
In a suitable solvent, couple the product from step 1 with phenylacetylene using a Sonogashira coupling reaction.
-
Purify the resulting product by column chromatography.
-
-
Synthesis of the fused imidazo[1,2-a]pyridine probe (5):
-
To a solution of the product from step 2 in DMF, add o-phenylenediamine and a catalytic amount of acetic acid.
-
Reflux the mixture for 12 hours.
-
After cooling, add water to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry under vacuum to obtain the final probe.
-
General Protocol for Cellular Imaging with Imidazo[1,2-a]pyridine Probes
This is a general guideline for imaging analytes in live cells. Specific probe concentrations and incubation times should be optimized for each probe and cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Imidazo[1,2-a]pyridine probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Analyte solution (e.g., FeCl₃, HgCl₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Probe Loading:
-
Before imaging, wash the cells twice with PBS.
-
Incubate the cells with the imidazo[1,2-a]pyridine probe (e.g., 1-10 µM in serum-free DMEM) for 15-30 minutes at 37 °C.
-
-
Analyte Treatment and Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add serum-free DMEM containing the desired concentration of the analyte to the cells.
-
For control experiments, add serum-free DMEM without the analyte.
-
Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Protocol for In Vivo Imaging in Zebrafish
This protocol is a general guide for imaging with imidazo[1,2-a]pyridine probes in a zebrafish model, adapted from methodologies for similar small molecule probes.[5]
Materials:
-
Wild-type zebrafish embryos (e.g., 3-5 days post-fertilization)
-
Embryo medium (E3)
-
Imidazo[1,2-a]pyridine probe stock solution (e.g., 1 mM in DMSO)
-
Mounting medium (e.g., low-melting-point agarose)
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Probe Incubation:
-
Transfer zebrafish embryos to a small petri dish containing E3 medium.
-
Add the imidazo[1,2-a]pyridine probe to the E3 medium to a final concentration of 1-10 µM.
-
Incubate the embryos for 30-60 minutes at 28.5 °C in the dark.
-
-
Washing and Mounting:
-
Wash the embryos several times with fresh E3 medium to remove the excess probe.
-
Anesthetize the embryos with a suitable anesthetic (e.g., tricaine).
-
Mount the embryos in low-melting-point agarose on a microscope slide or imaging dish.
-
-
Imaging:
-
Image the zebrafish using a fluorescence microscope equipped with the appropriate filter sets.
-
For time-lapse imaging, maintain the temperature at 28.5 °C.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the sensing mechanisms and experimental workflows for various imidazo[1,2-a]pyridine fluorescent probes.
General Sensing Mechanism for Metal Ion Detection
Caption: Turn-on fluorescence sensing of metal ions by an imidazo[1,2-a]pyridine probe.
Experimental Workflow for Cellular Bioimaging
Caption: A typical experimental workflow for imaging analytes in live cells.
Signaling Pathway for a Cysteine-Specific Probe (IPPA)
Caption: Reaction-based sensing mechanism of the IPPA probe for cysteine detection.
Conclusion
Imidazo[1,2-a]pyridine-based fluorescent probes represent a powerful and versatile class of tools for bioimaging. Their tunable photophysical properties and diverse sensing mechanisms enable the detection of a wide array of biologically important analytes. The protocols and data presented in this document are intended to serve as a practical guide for researchers interested in utilizing these probes in their own studies. Further research and development in this area will undoubtedly lead to the creation of even more sophisticated and sensitive probes for elucidating complex biological processes.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial susceptibility of novel imidazo[1,2-a]pyridine derivatives. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with adaptations for screening new chemical entities.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The fused imidazole and pyridine rings form a scaffold that can be readily functionalized, allowing for the modulation of its biological activity.[1][2] Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains, making them promising candidates for the development of new antibiotics.[2][4]
Key Antimicrobial Susceptibility Testing (AST) Methods
The initial assessment of the antimicrobial properties of imidazo[1,2-a]pyridine derivatives typically involves determining their minimum inhibitory concentration (MIC). Further characterization can be achieved through time-kill kinetics assays to understand the nature of the antimicrobial effect (bacteriostatic vs. bactericidal).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a quantitative technique widely used for this purpose.
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from CLSI and EUCAST guidelines for antimicrobial susceptibility testing.[6][7][8][9]
Materials:
-
Imidazo[1,2-a]pyridine derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of each imidazo[1,2-a]pyridine derivative in DMSO. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations.
-
Inoculum Preparation: From a fresh overnight culture, suspend isolated colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: Add 50 µL of the appropriate compound dilution to each well of a 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum in CAMHB without any test compound.
-
Negative Control: Wells containing CAMHB and the test compound at the highest concentration, without bacterial inoculum.
-
Solvent Control: Wells containing bacterial inoculum in CAMHB with the same concentration of DMSO used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4c | P. aeruginosa | 0.5 - 1 mg/mL | [1] |
| 4d | P. aeruginosa | 0.5 - 1 mg/mL | [1] |
| 4e | P. aeruginosa | 0.5 - 1 mg/mL | [1] |
| 11a-f | E. coli | 0.11–23.45 | [2] |
| 11a-f | P. aeruginosa | 0.11–23.45 | [2] |
| 11a-f | E. aerogenes | 0.11–23.45 | [2] |
| 17d | Fungus ATCC 9763 | 8 | [10] |
| 9a | Bacillus subtilis | Not specified | [11] |
Note: The presented data is a compilation from various sources and direct comparison may be limited by different experimental conditions.
Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[12][13][14][15] It is a simple and widely used screening method.[12]
Experimental Protocol: Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Imidazo[1,2-a]pyridine derivatives
-
Bacterial strains
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the imidazo[1,2-a]pyridine derivative solution. Aseptically place the disks onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[15]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Time-Kill Kinetics Assay
Time-kill kinetics assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.[16][17][18][19][20] This helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[18]
Experimental Protocol: Time-Kill Kinetics Assay
Materials:
-
Imidazo[1,2-a]pyridine derivatives
-
CAMHB
-
Bacterial strains
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreaders)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described previously and dilute it in CAMHB to a starting density of approximately 1-2 x 10⁶ CFU/mL.
-
Assay Setup: Prepare test tubes containing CAMHB with the imidazo[1,2-a]pyridine derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 37°C with shaking.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[16]
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]
Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. The following assays can provide insights into the potential mechanisms of action of imidazo[1,2-a]pyridine derivatives.
Bacterial Membrane Potential Assay
Many antimicrobial compounds exert their effect by disrupting the bacterial cell membrane, leading to a depolarization of the membrane potential.[5] This can be measured using voltage-sensitive fluorescent dyes.[21][22]
Experimental Protocol: Membrane Potential Assay
Materials:
-
Voltage-sensitive dye (e.g., DiSC₃(5))[22]
-
Bacterial strains
-
Buffer (e.g., PBS or a buffer with controlled ionic strength)[22]
-
Fluorescence microplate reader or flow cytometer
-
Positive control for depolarization (e.g., CCCP or valinomycin)[5][22]
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with the assay buffer. Resuspend the cells in the buffer to a standardized optical density.
-
Dye Loading: Add the voltage-sensitive dye to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.
-
Fluorescence Measurement: Transfer the dye-loaded cell suspension to a microplate or flow cytometer tubes. Record the baseline fluorescence.
-
Compound Addition: Add the imidazo[1,2-a]pyridine derivative at various concentrations.
-
Monitoring Depolarization: Immediately begin monitoring the change in fluorescence over time. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
Intracellular Reactive Oxygen Species (ROS) Assay
Some antimicrobial agents induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death.
Experimental Protocol: ROS Detection Assay
Materials:
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate; H₂DCF-DA)[23][24][25]
-
Bacterial strains
-
Buffer (e.g., PBS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Positive control for ROS induction (e.g., hydrogen peroxide)
Procedure:
-
Cell Preparation: Prepare a bacterial suspension as described for the membrane potential assay.
-
Probe Loading: Incubate the bacterial cells with H₂DCF-DA. The probe is cell-permeable and is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[25]
-
Compound Treatment: Wash the cells to remove excess probe and then treat them with the imidazo[1,2-a]pyridine derivative.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a suitable instrument. An increase in fluorescence indicates an increase in intracellular ROS levels.
In Vitro Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of new antimicrobial candidates against mammalian cells to assess their therapeutic index.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Experimental Protocol: MTT Assay
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Imidazo[1,2-a]pyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating antimicrobial properties of imidazo[1,2-a]pyridine derivatives.
Potential Antimicrobial Mechanisms of Imidazo[1,2-a]pyridine Derivatives
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. scribd.com [scribd.com]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. frontiersin.org [frontiersin.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. antbioinc.com [antbioinc.com]
- 25. Intracellular ROS Assay [cellbiolabs.com]
- 26. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 27. chemmethod.com [chemmethod.com]
- 28. chemmethod.com [chemmethod.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine, a compound belonging to the promising class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities, including anticancer properties.[1][2][3][4]
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[3][4] Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making them attractive candidates for novel anticancer drug development.[1][2][5][6] The core structure of this compound suggests its potential as a cytotoxic agent. This document outlines a detailed protocol for evaluating its cytotoxic activity using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[7][8][9]
Principle of the SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by measuring the total cellular protein content.[7][8][9] SRB, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the number of cells in the well.[7][10] This assay is a simple, sensitive, and reproducible method for assessing the cytotoxic effects of chemical compounds.[7]
Data Presentation
The cytotoxic activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a reference for expected potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative 1 | A549 (Lung) | 50.56[6] |
| Imidazo[1,2-a]pyridine Derivative 2 | HepG2 (Liver) | 51.52[6] |
| Imidazo[1,2-a]pyridine Derivative 3 (7d) | MCF-7 (Breast) | 22.6[5] |
| Imidazo[1,2-a]pyridine Derivative 4 (7d) | HT-29 (Colon) | 13.4[5] |
| Imidazo[1,2-a]pyridine Derivative 5 (12) | HT-29 (Colon) | 4.15[2] |
| Imidazo[1,2-a]pyridine Derivative 6 (18) | B16F10 (Melanoma) | 14.39[2] |
| Cisplatin (Reference Drug) | A549 (Lung) | 53.25[6] |
| Cisplatin (Reference Drug) | HepG2 (Liver) | 54.81[6] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established SRB assay procedures.[7][8][9][10]
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired test concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[7]
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control). Also, include blank wells containing medium only for background subtraction.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation and Staining:
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2][3][4] This scaffold is a key structural motif in a number of commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[1][2][5] The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, such as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscores their therapeutic potential.[1][4][6]
The copper-catalyzed aerobic oxidative synthesis represents a highly efficient and environmentally friendly approach for the construction of the imidazo[1,2-a]pyridine core.[7][8] This methodology often utilizes readily available starting materials, employs molecular oxygen from the air as the terminal oxidant, and proceeds under relatively mild conditions, making it an attractive strategy for both academic research and industrial applications.[7][8] These reactions can proceed through various mechanisms, including C-H functionalization and oxidative coupling pathways.[9][10][11][12]
This document provides detailed application notes and experimental protocols for the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines, intended to guide researchers in the successful implementation of these synthetic methods.
Reaction Principle and General Workflow
The copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine derivative with a suitable coupling partner, such as a ketone, alkyne, or nitroolefin, in the presence of a copper catalyst and an oxygen-rich atmosphere (often ambient air). The copper catalyst facilitates the key C-N and C-C bond-forming steps, leading to the fused heterocyclic product.
Caption: General experimental workflow for the synthesis.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various copper-catalyzed aerobic oxidative syntheses of imidazo[1,2-a]pyridines, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Synthesis from 2-Aminopyridines and Ketones
| Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | N/A | DMSO | 120 | 12 | 85 | [13] |
| CuBr (10) | N/A | DMSO | 120 | 12 | 82 | [13] |
| CuCl (10) | N/A | DMSO | 120 | 12 | 75 | [13] |
| Cu(OAc)₂ (10) | N/A | DMSO | 120 | 12 | 68 | [13] |
| CuCl₂/nano-TiO₂ (0.8) | None | Toluene | 110 | 24 | up to 91 | [12] |
Table 2: Synthesis from 2-Aminopyridines and Nitroolefins
| Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuBr (10) | DMF | 80 | 10 | up to 90 | [7] |
| CuI (10) | DMF | 80 | 10 | 85 | [7] |
| CuCl (10) | DMF | 80 | 10 | 82 | [7] |
| Cu(OAc)₂ (10) | DMF | 80 | 10 | 75 | [7] |
Table 3: Synthesis from Pyridines and Ketoxime Acetates
| Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | Li₂CO₃ | NMP | 100 | 2 | 89 | [8][14] |
| CuBr (10) | Li₂CO₃ | NMP | 100 | 2 | 85 | [14] |
| CuCl (10) | Li₂CO₃ | NMP | 100 | 2 | 82 | [14] |
| Cu₂O (10) | Li₂CO₃ | NMP | 100 | 2 | 78 | [14] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Aerobic Oxidative Synthesis from 2-Aminopyridine and Acetophenone
This protocol is adapted from a procedure described for the synthesis of 2-phenylimidazo[1,2-a]pyridine.[13]
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Balloon filled with air or an air pump
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and copper(I) iodide (0.1 mmol).
-
Add DMSO (3 mL) to the flask.
-
Attach a reflux condenser and place an air-filled balloon at the top of the condenser.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Copper(I)-Catalyzed Aerobic Oxidative Synthesis from 2-Aminopyridine and a Nitroolefin
This protocol is based on a general procedure for the reaction between aminopyridines and nitroolefins.[7][15]
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
(E)-(2-nitrovinyl)benzene (1.1 mmol, 164.0 mg)
-
Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)
-
Dimethylformamide (DMF) (3 mL)
-
Schlenk tube (25 mL)
-
Magnetic stirrer
-
Balloon filled with air
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL Schlenk tube, combine 2-aminopyridine (1.0 mmol), (E)-(2-nitrovinyl)benzene (1.1 mmol), and copper(I) bromide (0.1 mmol).
-
Add DMF (3 mL) to the tube.
-
Attach an air-filled balloon to the Schlenk tube.
-
Place the tube in a preheated oil bath at 80 °C and stir for 10 hours.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the pure 2-phenyl-3-nitroimidazo[1,2-a]pyridine.
Plausible Reaction Mechanism
The precise mechanism can vary depending on the substrates and reaction conditions. A plausible catalytic cycle for the reaction of 2-aminopyridine with a ketone is depicted below.
Caption: Plausible catalytic cycle for the synthesis.
Applications in Drug Development
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[2][3] The synthetic methods described herein provide a direct and efficient route to novel analogues that can be screened for various therapeutic activities. For example, derivatives of this scaffold have shown promise as anti-tuberculosis agents, with some compounds exhibiting activity against multidrug-resistant strains.[5] Furthermore, the versatility of the copper-catalyzed synthesis allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[6]
Conclusion
The copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines offers a powerful and sustainable platform for the generation of this important heterocyclic motif. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and expand upon these methodologies in their own drug discovery and development efforts. The operational simplicity, use of an inexpensive and abundant oxidant, and broad substrate scope make this a highly valuable synthetic tool.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines: synthesis of imidazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine scaffold in medicinal chemistry research. This versatile heterocyclic core is a prominent pharmacophore in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, kinase inhibition, and anti-ulcer activities.
Overview of Biological Activities
The imidazo[1,2-a]pyridine ring system is a "drug prejudice" scaffold due to its frequent appearance in marketed drugs and clinical candidates.[1] Derivatives of this compound have shown significant potential in various therapeutic areas:
-
Anticancer Activity: These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[2][3] Their mechanism of action is often linked to the inhibition of key protein kinases involved in cancer cell proliferation and survival.
-
Kinase Inhibition: The scaffold is a cornerstone for the design of potent and selective kinase inhibitors.[4] Specific targets include Platelet-Derived Growth Factor Receptor (PDGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3).[5][6][7][8]
-
Anti-ulcer and Other Activities: Certain derivatives have been investigated for their anti-ulcer, antiviral, antiprotozoal, and antimicrobial properties.[2][9]
Synthetic Protocols
Several synthetic strategies have been developed for the preparation of 3-substituted imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is a particularly efficient one-pot method.[2]
General Protocol for Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)
This protocol describes the synthesis of N-(4-chlorophenyl)-2-(substituted-phenyl)imidazo[1,2-a]pyridin-3-amine derivatives.
Workflow for GBB-3CR Synthesis
Caption: General workflow for the GBB-3CR synthesis.
Materials:
-
2-Aminopyridine
-
Substituted benzaldehyde (e.g., 2-nitrobenzaldehyde, 4-(trifluoromethyl)benzaldehyde)
-
4-Chlorophenyl isocyanide
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) (if required)
Procedure:
-
To a solution of 2-aminopyridine (e.g., 2.0 mmol) and the desired substituted benzaldehyde (e.g., 2.2 mmol) in methanol (10 mL), add the catalyst (p-TsOH, 0.4 mmol, or Sc(OTf)₃, 0.1 mmol) and anhydrous Na₂SO₄ (200 mg).[2]
-
Stir the mixture under a nitrogen atmosphere for one hour at 50 °C.[2]
-
Add a solution of 4-chlorophenyl isocyanide (e.g., 2.0 mmol) in methanol (2 mL) to the reaction mixture.[2]
-
Continue stirring at 50 °C for the required reaction time (e.g., 48 hours).[2]
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the desired product.[2]
Note: The choice of catalyst and solvent system may vary depending on the specific substrates used. For example, a mixture of MeOH and dichloromethane can be used for certain aldehydes.[2]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro antiproliferative activity of various this compound derivatives against different cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Imidazo[1,2-a]pyridine Derivatives [2][3]
| Compound | R group at C-2 | HT-29 (Colon) | B16F10 (Melanoma) | MCF-7 (Breast) |
| 11 | 1H-indol-3-yl | - | - | 18.34 ± 1.22 |
| 12 | 2-nitrophenyl | 4.15 ± 2.93 | - | - |
| 14 | 4-methylphenyl (tolyl) | - | 21.75 ± 0.81 | - |
| 18 | 2,4-difluorophenyl | - | - | 14.81 ± 0.20 |
Data presented as mean ± standard deviation.
Kinase Inhibition and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several protein kinases crucial for cancer progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα (p110α).[7][10]
Simplified PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Table 2: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [7][10]
| Compound | IC₅₀ for p110α (µM) |
| 2a | 0.67 |
| 2g | 0.0018 |
| 12 | 0.0028 |
Compound 12 also demonstrated high selectivity for p110α over other PI3K isoforms.[7][10]
FLT3 Signaling in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of both wild-type and mutant FLT3.[8]
Simplified FLT3 Signaling Pathway
Caption: Inhibition of FLT3 signaling in AML.
Compound 24 , an imidazo[1,2-a]pyridine-pyridine derivative, showed potent and balanced inhibition of FLT3-ITD and its secondary mutants.[8]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[2]
Workflow for Cytotoxicity Assay
Caption: Workflow for the Trypan Blue exclusion assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29, B16F10) in 96-well plates at an appropriate density and allow them to attach overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment:
-
Harvest the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution (e.g., 0.4%).
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Conclusion
The this compound scaffold is a highly valuable starting point for the design and development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core, coupled with its proven ability to interact with key biological targets, makes it an attractive platform for medicinal chemistry research. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising class of compounds. Further optimization of substituents on the imidazo[1,2-a]pyridine and phenyl rings can lead to the discovery of more potent and selective drug candidates.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide [myskinrecipes.com]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Compound Libraries
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in a variety of commercially available drugs and has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the imidazo[1,2-a]pyridine scaffold allows for the creation of large and diverse compound libraries, making it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These compounds are known to modulate various cellular signaling pathways, making them promising candidates for drug discovery and development.
This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of an imidazo[1,2-a]pyridine compound library, with a focus on identifying potential anticancer agents.
Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have been shown to exert their biological effects by modulating several critical signaling pathways implicated in cell proliferation, survival, and inflammation.
-
AKT/mTOR Pathway: A significant number of imidazo[1,2-a]pyridine compounds have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and the induction of apoptosis.[1][2]
-
STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling cascade. This modulation leads to the downregulation of pro-inflammatory mediators.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, which is crucial in embryonic development and often dysregulated in cancer, has also been identified as a target for some imidazo[1,2-a]pyridine derivatives.[2]
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for a high-throughput screening campaign.
High-Throughput Screening Workflow Diagram.
AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
High-Throughput Cell-Based Viability Assay
This protocol describes a primary high-throughput screen to identify imidazo[1,2-a]pyridine compounds that reduce the viability of cancer cells. A 384-well plate format is used for this assay.
Materials:
-
Imidazo[1,2-a]pyridine compound library (10 mM in DMSO)
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well white, clear-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (e.g., 1,000-5,000 cells/well) in a final volume of 40 µL per well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a working concentration plate of the imidazo[1,2-a]pyridine library by diluting the stock library to 10 µM in complete growth medium.
-
Using an automated liquid handler or multichannel pipette, transfer 10 µL of the compound solution to the corresponding wells of the cell plates. The final compound concentration will be 2 µM.
-
Include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (DMSO vehicle) on each plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Hit Confirmation and Dose-Response Assay
This protocol is for confirming the activity of hits identified in the primary screen and determining their half-maximal inhibitory concentration (IC50).
Protocol:
-
Cherry-Pick Hits: Identify active compounds from the primary screen based on a predefined activity threshold (e.g., >50% inhibition of cell viability).
-
Prepare Dose-Response Plates:
-
Create a 7-point serial dilution series for each hit compound, starting from 100 µM.
-
Prepare plates with cells as described in the primary assay protocol.
-
Add the serially diluted compounds to the cells.
-
-
Incubation and Measurement: Follow the incubation and measurement steps as outlined in the primary assay protocol.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data from the screening campaign should be summarized in clearly structured tables for easy comparison and analysis.
| Table 1: Primary High-Throughput Screening Summary | |
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate (≥50% inhibition) | 1.2% |
| Number of Primary Hits | 1,200 |
| Z'-Factor (average) | 0.78 |
| Signal-to-Background Ratio | > 10 |
| Table 2: Hit Confirmation and Dose-Response Results (Top 5 Hits) | ||
| Compound ID | Structure | IC50 (µM) in HeLa Cells |
| IMP-001 | [Structure of IMP-001] | 0.85 |
| IMP-002 | [Structure of IMP-002] | 1.23 |
| IMP-003 | [Structure of IMP-003] | 2.51 |
| IMP-004 | [Structure of IMP-004] | 3.14 |
| IMP-005 | [Structure of IMP-005] | 4.76 |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a rich source for the discovery of novel drug candidates. The high-throughput screening protocols and data analysis workflows described in these application notes provide a robust framework for identifying and characterizing potent and selective modulators of key cellular pathways. The successful implementation of these methods can significantly accelerate the hit-to-lead optimization process in drug discovery programs targeting cancer and other diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine and its derivatives. The primary synthetic route discussed is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-phenyl-2-substituted-imidazo[1,2-a]pyridin-3-amines?
A1: The Groebke–Blackburn–Bienaymé (GBB) reaction is a highly efficient and widely used one-pot, three-component reaction for this synthesis.[1][2][3][4][5][6][7][8][9] It involves the condensation of a 2-aminopyridine, an aldehyde, and a phenylisocyanide.
Q2: What is the general reaction mechanism for the GBB reaction?
A2: The reaction typically proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. This is followed by the addition of the isocyanide to the imine, forming a nitrilium ion intermediate. An intramolecular cyclization then occurs, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.[10]
Q3: What are the key advantages of using the GBB reaction?
A3: The GBB reaction offers several advantages, including:
-
High efficiency and good yields: It is a convergent reaction that forms multiple bonds in a single step.[1][5]
-
Operational simplicity: It is a one-pot reaction, which simplifies the experimental setup and reduces purification steps.[8]
-
Broad substrate scope: The reaction tolerates a wide variety of 2-aminopyridines, aldehydes, and isocyanides, allowing for the synthesis of diverse libraries of compounds.[2][11]
-
Atom economy: It is an atom-economical reaction, minimizing waste.[11]
Q4: Can I perform the GBB reaction without a metal catalyst?
A4: Yes, the GBB reaction can be effectively catalyzed by Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as scandium triflate (Sc(OTf)3).[6][12][13] In some cases, the reaction can even be promoted by the solvent itself, such as hexafluoroisopropanol (HFIP), under metal-free conditions.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient imine formation: The initial condensation between the 2-aminopyridine and the aldehyde may be slow or incomplete. | - Add a dehydrating agent like trimethyl orthoformate to remove water and drive the equilibrium towards imine formation.[1] - Ensure anhydrous reaction conditions. |
| Poor catalyst activity: The chosen catalyst may not be optimal for the specific substrates. | - Screen different Brønsted or Lewis acid catalysts (e.g., PTSA, Sc(OTf)3, Yb(OTf)3).[2][3] - For challenging substrates, consider using a more acidic solvent like HFIP to promote the reaction.[11] | |
| Low reactivity of substrates: Electron-rich aldehydes or sterically hindered substrates may react slower. | - Increase the reaction temperature or extend the reaction time.[1] - Use a more activated aldehyde (e.g., with electron-withdrawing groups).[1] | |
| Incorrect solvent: The solvent can significantly impact the reaction rate and yield. | - Alcohols, particularly methanol or ethanol, are commonly used and can participate in the reaction mechanism.[10][14] - For specific applications, other polar solvents like acetonitrile or DMF might be suitable. | |
| Formation of Side Products | Ugi-type side products: In some cases, classic Ugi adducts can be formed, especially with aliphatic aldehydes.[2] | - Optimize the reaction conditions (catalyst, solvent, temperature) to favor the GBB pathway. |
| Decomposition of starting materials or product: The reaction conditions may be too harsh. | - Monitor the reaction closely and quench it as soon as the starting material is consumed.[15] - Consider running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Purification | Polar nature of the product: The amino group in the product can make it polar and difficult to isolate via standard silica gel chromatography. | - Use a different stationary phase for chromatography, such as alumina. - Consider purification by crystallization or salt formation.[1] - Employ fluorous solid-phase extraction (F-SPE) if using fluorous-tagged reagents.[16] |
Quantitative Data Presentation
Table 1: Effect of Catalyst on the Groebke–Blackburn–Bienaymé Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PTSA·H₂O (10) | Methanol | Room Temp. | 2 | 90-95 | [12] |
| 2 | Sc(OTf)₃ (5) | DCM/Methanol (3:1) | 150 (Microwave) | 0.17 | High | [16] |
| 3 | BF₃·MeCN | Acetonitrile | 60 | - | up to 85 | [1] |
| 4 | Yb(OTf)₃ (5) | Ethanol | 60 | 2 | up to 87 | [3] |
| 5 | None | HFIP | - | - | 71-89 | [11] |
Table 2: Substrate Scope and Yields for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines
| 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 95 | [12] |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 94 | [12] |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 86 | [5] |
| 5-Bromo-2-aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 87 | [2] |
| 2-Aminopyrazine | Benzaldehyde | Cyclohexyl isocyanide | 92 | [12] |
Experimental Protocols
Detailed Methodology for the Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [5][17]
-
Reaction Setup: To a solution of furfural (1.0 equivalent) in ethanol (1.0 M) in a sealed tube, add 2-aminopyridine (1.0 equivalent), cyclohexyl isocyanide (1.0 equivalent), and p-toluenesulfonic acid monohydrate (10 mol%).
-
Reaction Conditions: Sonicate the reaction mixture at room temperature for 3 hours. Alternatively, stir the mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) to afford the pure product. The isolated yield for this specific compound is reported to be 86-89%.[5][17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction.
Caption: General Experimental Workflow for GBB Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Challenges of Imidazo[1,2-a]pyridine Derivatives in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with imidazo[1,2-a]pyridine derivatives in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why do many imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility?
A1: The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system. This rigid, planar structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate individual molecules. Furthermore, many derivatives in this class are lipophilic, contributing to their low affinity for aqueous media.[1]
Q2: What are the initial steps I should take when encountering a solubility issue with a new imidazo[1,2-a]pyridine derivative?
A2: Start by characterizing the physicochemical properties of your compound, including its pKa. The solubility of ionizable compounds, such as zolpidem (a weak base with a pKa of 6.2), is often pH-dependent.[2] A simple pH-solubility profile can reveal if adjusting the pH of your aqueous medium is a viable initial strategy. For instance, the solubility of zolpidem is significantly higher at pH 1.0 compared to pH 6.8.[2]
Q3: What are the most common formulation strategies to enhance the aqueous solubility of these derivatives?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH to favor the charged species can significantly increase solubility.[2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of lipophilic compounds.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in a solid state can improve wettability and dissolution.[3]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its apparent solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[2][4][5]
Troubleshooting Guides
Issue 1: My imidazo[1,2-a]pyridine derivative precipitates out of my aqueous buffer during my in vitro assay.
This common issue can invalidate experimental results. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for in-assay precipitation.
Issue 2: I'm struggling to achieve a high enough concentration for my stock solution in an aqueous-based vehicle for animal studies.
For in vivo studies, achieving the desired concentration is critical for accurate dosing.
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" or forms a persistent suspension | The compound has very low aqueous solubility and may be melting or forming an amorphous precipitate instead of dissolving. | * Increase Co-solvent Percentage: Gradually increase the percentage of a biocompatible co-solvent (e.g., PEG 400, propylene glycol). Be mindful of potential toxicity at higher concentrations. * Formulate as a Nanosuspension: This can create a stable, high-concentration dispersion suitable for oral or parenteral administration. * Cyclodextrin Complexation: This can significantly increase the apparent solubility of the compound. |
| Initial dissolution is followed by rapid precipitation | The solution is supersaturated and thermodynamically unstable. | * Use a Precipitation Inhibitor: Incorporate a polymer such as HPMC or PVP into the formulation to maintain a supersaturated state. * Prepare a Solid Dispersion: This can enhance both the dissolution rate and the extent of supersaturation. |
| The required pH for solubilization is not physiologically compatible | The compound's pKa necessitates a pH that would be harmful if administered. | * Salt Formation: If not already a salt, consider forming a pharmaceutically acceptable salt to improve solubility in a more neutral pH range. * Focus on Dispersion Technologies: Solid dispersions and nanosuspensions do not rely on pH for solubilization and are often more suitable in this scenario. |
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in aqueous solubility of select imidazo[1,2-a]pyridine derivatives using different formulation strategies.
Table 1: Effect of pH on the Aqueous Solubility of Zolpidem
| pH | Saturation Solubility (mg/mL) | Reference |
| 1.0 | 28 | [2] |
| 6.8 | 0.15 | [2] |
Table 2: Effect of Solid Dispersion on the Dissolution of Zolpidem Tartrate
| Formulation | Carrier | Drug-to-Carrier Ratio | Method | % Drug Dissolved (at 10 min) | Reference |
| Pure Drug | - | - | - | < 20% | [3] |
| Solid Dispersion | PEG 6000 | 1:5 | Melting | ~70% | [3] |
| Solid Dispersion | Poloxamer-188 | 1:5 | Solvent Evaporation | > 90% | [3] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Zolpidem Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies described for preparing solid dispersions of poorly soluble drugs.[3]
Materials:
-
Zolpidem Tartrate
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 40 mesh)
Procedure:
-
Accurately weigh Zolpidem Tartrate and PVP K30 in a 1:3 drug-to-carrier ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 40-mesh sieve to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of an Imidazo[1,2-a]pyridine Derivative Nanosuspension by High-Pressure Homogenization
This protocol is a general guideline based on established methods for preparing nanosuspensions.[6]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear stirrer
-
High-pressure homogenizer
Procedure:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer(s) in purified water (e.g., 1-2% w/v).
-
Disperse the imidazo[1,2-a]pyridine derivative in the stabilizer solution to form a presuspension.
-
Homogenize the presuspension using a high-shear stirrer for 15-30 minutes to ensure uniform wetting and dispersion of the drug particles.
-
Process the presuspension through a high-pressure homogenizer.
-
Homogenize at a low pressure for a few cycles for pre-milling.
-
Increase the pressure to a high level (e.g., 1500 bar) and homogenize for 10-25 cycles.
-
Monitor the particle size distribution of the nanosuspension at intervals using a suitable particle size analyzer until the desired particle size is achieved.
-
Collect the final nanosuspension and store it at a controlled temperature.
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that have been reported to be modulated by certain imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of STAT3/NF-κB signaling by imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of Wnt/β-catenin signaling by imidazo[1,2-a]pyridine derivatives.
References
- 1. Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen [mdpi.com]
- 2. eaapublishing.org [eaapublishing.org]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in multi-component imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the multi-component synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine Product
Possible Causes:
-
Inefficient Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde is a critical step. If this equilibrium is unfavorable, the subsequent cyclization will be hampered.
-
Poorly Reactive Starting Materials: Electron-poor aromatic aldehydes or sterically hindered components can decrease reaction rates.[1]
-
Inappropriate Catalyst: The choice of catalyst is crucial and reaction-dependent. An unsuitable catalyst may not sufficiently activate the substrates.
-
Decomposition of Isocyanide: Some isocyanides, particularly tert-butyl isocyanide at higher temperatures, can be sensitive to acidic conditions and may decompose.
Troubleshooting Steps:
-
Optimize Catalyst and Reaction Conditions:
-
Systematically screen different Lewis or Brønsted acids. For the Groebke-Blackburn-Bienaymé (GBB) reaction, catalysts like Sc(OTf)₃, HClO₄, and p-TsOH are commonly used.[2]
-
Vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to the decomposition of sensitive reagents. Low-temperature reactions may be possible with a highly active catalyst.
-
Consider using microwave irradiation, which can sometimes improve yields and reduce reaction times.
-
-
Order of Reagent Addition:
-
Pre-forming the imine by stirring the 2-aminopyridine and aldehyde together before adding the isocyanide and catalyst can sometimes improve yields.
-
-
Solvent Selection:
-
Polar protic solvents like methanol and ethanol are often effective. However, be aware that alcohols can sometimes participate in side reactions.[2] In such cases, switching to a less nucleophilic solvent like trifluoroethanol or an aprotic solvent like acetonitrile or DMF might be beneficial.
-
-
Use of Dehydrating Agents:
-
To drive the imine formation equilibrium towards the product, consider adding a dehydrating agent like trimethyl orthoformate.
-
Problem 2: Presence of Significant Byproducts in the Reaction Mixture
Possible Byproducts:
-
Ugi-type Adducts: Especially when using aliphatic aldehydes, the reaction may not proceed to the final cyclized imidazo[1,2-a]pyridine and instead terminate at the linear Ugi adduct stage.[2]
-
Oxazoles: Can form as byproducts, particularly when using α-isocyanoacetamide derivatives.
-
Methanol Adducts: When using methanol as a solvent, it can add to the intermediate imine, forming a side product and potentially halting the desired reaction pathway.[3]
Troubleshooting Steps:
-
Control of Reaction Temperature:
-
Byproduct formation can be temperature-dependent. Analyze the effect of varying the temperature on the ratio of desired product to byproduct. Lower temperatures may favor the desired kinetic product.
-
-
Choice of Catalyst:
-
The catalyst can influence the selectivity of the reaction. For instance, a catalyst that promotes rapid cyclization after the initial adduct formation can minimize the accumulation of Ugi-type intermediates.
-
-
Solvent Modification:
-
If methanol adducts are suspected, switching to a non-alcoholic or less nucleophilic solvent is a key strategy.[3]
-
-
Stoichiometry Adjustment:
-
Carefully control the stoichiometry of the reactants. An excess of one component might favor a particular side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common multi-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines?
A1: The Groebke-Blackburn-Bienaymé (GBB) reaction is a widely used and efficient three-component reaction for this purpose. It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][4]
Q2: How can I purify my imidazo[1,2-a]pyridine product from the reaction mixture?
A2: Standard purification techniques such as column chromatography on silica gel are commonly employed. In some cases, if the product precipitates from the reaction mixture, simple filtration may be sufficient. Recrystallization is also a viable method for obtaining highly pure product.
Q3: Are there any "green" or environmentally friendly approaches to this synthesis?
A3: Yes, efforts have been made to develop more environmentally benign protocols. This includes the use of water as a solvent, employing green catalysts like ammonium chloride, and utilizing energy-efficient methods such as microwave irradiation.[5]
Q4: Can I use ketones instead of aldehydes in the GBB reaction?
A4: While aldehydes are more commonly used, ketones can also be employed as the carbonyl component in some cases, leading to a different substitution pattern on the imidazo[1,2-a]pyridine core.
Q5: What is the difference between the Ugi reaction and the GBB reaction?
A5: The Ugi reaction is a four-component reaction that typically produces a linear peptide-like product. The GBB reaction is a three-component reaction that utilizes a cyclic amidine (like 2-aminopyridine), which allows for an intramolecular cyclization to form the fused heterocyclic system of the imidazo[1,2-a]pyridine. In the GBB reaction, the acid is catalytic, whereas in the Ugi reaction, the carboxylic acid component is incorporated into the final product.[6]
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of imidazo[1,2-a]pyridines.
Table 1: Effect of Catalyst on the GBB Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (10) | MeOH | 60 | 12 | 95 | [2] |
| 2 | HClO₄ (20) | EtOH | RT | 24 | 88 | [7] |
| 3 | p-TsOH (10) | Toluene | 110 | 8 | 82 | [2] |
| 4 | NH₄Cl (20) | EtOH | 80 (MW) | 0.5 | 91 | [5] |
| 5 | None | Toluene | 60 | 24 | 0 | [2] |
| 6 | None | MeOH | 60 | 24 | 94 | [2] |
Table 2: Influence of Solvent on GBB Reaction Conversion
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) after 24h | Reference |
| 1 | Toluene | 2.4 | 0 | [2] |
| 2 | Dichloromethane | 9.1 | 0 | [2] |
| 3 | Acetonitrile | 37.5 | 25 | [2] |
| 4 | Isopropanol | 19.9 | 45 | [2] |
| 5 | n-Butanol | 17.5 | 76 | [2] |
| 6 | Ethanol | 24.6 | 85 | [2] |
| 7 | Trifluoroethanol | 8.5 | 88 | [2] |
| 8 | Methanol | 32.7 | 94 | [2] |
Experimental Protocols
General Protocol for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) and the chosen solvent (e.g., methanol, 5 mL).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Isocyanide and Catalyst Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) followed by the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Byproduct Formation Pathways
Caption: Competing pathways leading to product and byproducts.
References
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for C-N Bond Formation in Imidazo[1,2-a]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of imidazo[1,2-a]pyridines via C-N bond formation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction to synthesize imidazo[1,2-a]pyridines is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the C-N bond formation for imidazo[1,2-a]pyridines can stem from several factors related to the catalyst system, reaction conditions, and reagents. Below is a step-by-step guide to troubleshoot this issue.
1. Catalyst System Inactivity:
-
Catalyst Choice: The choice of catalyst is crucial. Copper-based catalysts are widely used and effective for this transformation.[1][2][3][4] If you are using a copper catalyst, ensure it is of high purity. For instance, CuI and CuBr have been shown to be effective.[1][2] Palladium catalysts can also be employed, particularly for cross-coupling reactions with aryl halides.[5][6]
-
Ligand Selection: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can significantly improve yields.[1] If you are not using a ligand, or are using a suboptimal one, consider screening different ligands.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials, solvent, or atmosphere. Ensure all reagents are pure and the solvent is anhydrous if the reaction is moisture-sensitive. Although some modern catalyst systems are robust, the presence of oxygen can lead to the oxidation of phosphine ligands and deactivation of palladium catalysts.[7]
2. Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. Inorganic bases like Li₂CO₃ are effective in some copper-catalyzed systems.[1][3] The base is often required to deprotonate the amine or for the reductive elimination step. If your reaction is sluggish, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃) and optimizing the stoichiometry.
-
Solvent: The solvent can significantly influence the reaction rate and yield. DMF is a commonly used solvent for these reactions.[1][2] However, other high-boiling point polar aprotic solvents can also be effective. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Temperature: These reactions are often conducted at elevated temperatures, typically ranging from 80°C to 120°C.[1][2] If the reaction is not proceeding, a higher temperature might be required. Conversely, if side products are observed, a lower temperature might be beneficial.
-
Atmosphere: While some reactions utilize air as an oxidant, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, especially with palladium catalysts.[2][3]
3. Starting Material Reactivity:
-
Substituent Effects: The electronic properties of the substituents on your starting materials (e.g., the 2-aminopyridine and the coupling partner) can significantly impact the reaction. Electron-rich substrates tend to yield better results than electron-deficient ones in some copper-catalyzed systems.[2]
-
Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of the catalyst and reduce the reaction rate. In such cases, a less bulky ligand or higher reaction temperatures might be necessary.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low or no product yield.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for C-N bond formation in imidazo[1,2-a]pyridines: copper or palladium?
A1: Both copper and palladium catalysts are effective, but the choice depends on the specific reaction. Copper catalysts, such as CuI and CuBr, are widely used for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners like enaminones, nitroolefins, and alkynes.[1][2][8] Copper-catalyzed reactions are often cost-effective and can be performed under aerobic conditions.[2][3] Palladium catalysts are typically employed for Buchwald-Hartwig-type cross-coupling reactions, especially when coupling with aryl or heteroaryl halides.[5][6] The development of specialized ligands has greatly expanded the scope of palladium-catalyzed amination.[9]
Q2: What is the role of the ligand in these reactions?
A2: The ligand is a critical component of the catalyst system. It stabilizes the metal center, influences its reactivity, and can prevent catalyst agglomeration and deactivation. In copper-catalyzed reactions, ligands like 1,10-phenanthroline can form stable complexes with copper, which is crucial for successful cyclization.[1] In palladium-catalyzed amination, ligands such as BrettPhos and RuPhos have shown broad applicability, enabling reactions with a wide range of substrates under mild conditions.[9]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction is stalling, consider the following:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst and ligand loading can sometimes drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply slow.
-
Increase Temperature: A higher temperature can increase the reaction rate, but be mindful of potential side product formation.
-
Re-evaluate Reagent Purity: Impurities in your starting materials or solvent could be inhibiting the catalyst.
Q4: Are there any "green" or catalyst-free options for this synthesis?
A4: Yes, there has been progress in developing more environmentally friendly methods. Some protocols utilize air as the oxidant, which is an abundant and non-toxic option.[2] Additionally, visible-light-activated, catalyst- and solvent-free methods have been reported for the synthesis of imidazo[1,2-a]pyridines.[10] There are also reports of catalyst- and solvent-free condensation reactions of α-haloketones with 2-aminopyridines.[11][12]
Data Presentation: Catalyst System Optimization
The following tables summarize quantitative data from various studies on the optimization of C-N bond formation for the synthesis of imidazo[1,2-a]pyridines.
Table 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [1]
| Entry | Copper Salt | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI | 1,10-phenanthroline | Li₂CO₃ | DMF | 100 | 96 |
| 2 | Cu₂O | 1,10-phenanthroline | Li₂CO₃ | DMF | 100 | 75 |
| 3 | Cu(OAc)₂ | 1,10-phenanthroline | Li₂CO₃ | DMF | 100 | 45 |
| 4 | CuI | None | Li₂CO₃ | DMF | 100 | <5 |
| 5 | CuI | 1,10-phenanthroline | K₂CO₃ | DMF | 100 | 78 |
| 6 | CuI | 1,10-phenanthroline | Cs₂CO₃ | DMF | 100 | 85 |
| 7 | CuI | 1,10-phenanthroline | Li₂CO₃ | DMSO | 100 | 82 |
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [2]
| Entry | Copper Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | CuBr | DMF | 80 | 90 |
| 2 | CuCl | DMF | 80 | 85 |
| 3 | CuI | DMF | 80 | 82 |
| 4 | Cu(OAc)₂ | DMF | 80 | 65 |
| 5 | CuBr | DMSO | 80 | 75 |
| 6 | CuBr | Toluene | 80 | 50 |
| 7 | CuBr | DMF | 60 | 60 |
| 8 | CuBr | DMF | 100 | 88 |
Table 3: BCl₃-Mediated C3-Methylene Amination of Imidazo[1,2-a]pyridines [13][14]
| Entry | Imidazo[1,2-a]pyridine Substrate | Amine | Yield (%) |
| 1 | 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine | Piperidine | 80 |
| 2 | 3-((Benzyloxy)methyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine | Piperidine | 82 |
| 3 | 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine | Morpholine | 74 |
| 4 | 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine | Pyrrolidine | 70 |
| 5 | 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine | Aniline | 86 |
Experimental Protocols
1. General Procedure for Copper-Catalyzed Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [1]
To a screw-capped vial equipped with a magnetic stir bar are added the N-(2-pyridinyl)enaminone (0.5 mmol), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and Li₂CO₃ (1.0 mmol, 2 equiv.). The vial is sealed and DMF (2 mL) is added. The reaction mixture is then stirred at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
2. General Procedure for Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [2]
A mixture of 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%) in DMF (3 mL) is stirred in a sealed tube at 80 °C under an air atmosphere for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to give the desired imidazo[1,2-a]pyridine.
Visualizations
Caption: Workflow for catalyst and condition screening.
Caption: Simplified mechanism for copper-catalyzed C-N bond formation.
References
- 1. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Long-term stability and proper storage of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
This technical support center provides guidance on the long-term stability and proper storage of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine, a crucial intermediate in pharmaceutical research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen). The container should be protected from light, and for extended periods, storage at low temperatures is recommended. A similar, chlorinated analog, 3-(6-Chloro-imidazo[1,2-a]pyridin-2-yl)phenylamine, is stored at 0-8°C, suggesting that refrigeration is a suitable condition for the parent compound as well.[1] To prevent atmospheric moisture contamination upon removal from cold storage, it is crucial to allow the container to warm to room temperature before opening.[2]
Q2: My vial of this compound has changed color. Is it still usable?
A2: A change in color often indicates degradation. Imidazopyridine derivatives can be susceptible to oxidation and hydrolysis, which may lead to the formation of colored impurities.[3] Before use, it is highly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] Depending on the level of impurity and the sensitivity of your experiment, the material may need to be repurified or a new batch should be used.
Q3: Can I handle this compound on the open bench?
A3: Due to the potential for sensitivity to air and moisture, it is best practice to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line.[6][7][8] This minimizes exposure to oxygen and water vapor, which can degrade the compound.[8] If brief handling in the air is unavoidable, it should be done quickly with pre-dried equipment.
Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?
A4: Stock solutions should be prepared using anhydrous solvents. The choice of solvent will depend on the specific experimental requirements. For storage, stock solutions should be placed in tightly sealed vials with an inert gas overlay and stored at low temperatures, protected from light. The stability of the compound in solution is generally lower than in its solid state. It is advisable to prepare fresh solutions for sensitive experiments or to perform periodic purity checks on stored solutions.
Q5: How can I check the purity of my stored this compound?
A5: The purity of the compound can be assessed using standard analytical techniques. A stability-indicating HPLC method is the most common and effective approach.[4][5][9] This method should be capable of separating the parent compound from any potential degradation products. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information to identify impurities.[5]
Quantitative Stability Data
The following table presents hypothetical stability data for this compound under various storage conditions to illustrate how such data would be presented. Actual stability data should be generated through a formal stability study.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Inert Atmosphere | 0 | 99.8 | Off-white powder |
| 6 | 99.7 | No change | |
| 12 | 99.6 | No change | |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.8 | Off-white powder |
| 6 | 99.5 | No change | |
| 12 | 99.1 | No change | |
| 25°C / 60% RH, Exposed to Air | 0 | 99.8 | Off-white powder |
| 1 | 98.2 | Slight yellowing | |
| 3 | 95.5 | Yellow powder | |
| 6 | 90.1 | Yellow-brown powder | |
| 40°C / 75% RH, Exposed to Air | 0 | 99.8 | Off-white powder |
| 1 | 92.3 | Yellow-brown powder | |
| 3 | 85.1 | Brownish powder |
RH = Relative Humidity
Experimental Protocols
Protocol for Stability Assessment via HPLC
This protocol outlines a general method for assessing the stability of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound from the batch to be tested.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare samples from batches stored under different conditions (e.g., -20°C, 4°C, room temperature) and at various time points.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the purity of samples stored under different conditions to assess degradation.
-
Visual Guides
Recommended Storage and Handling Workflow
Caption: Decision workflow for proper storage and handling of this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ossila.com [ossila.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
Technical Support Center: Overcoming Acquired Resistance to Imidazo[1,2-a]pyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting for the common and complex challenge of acquired drug resistance. The content is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
Introduction: The Challenge of Acquired Resistance
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in oncology, infectious disease, and inflammation.[1][2] These agents, particularly kinase inhibitors targeting drivers like ALK, c-KIT, and FLT3, have shown significant promise.[2][3][4] However, a primary obstacle to their long-term efficacy is the development of acquired resistance, where cancer cells or microbes evolve mechanisms to survive in the presence of the inhibitor.[5][6]
This guide provides a logical framework for identifying the underlying mechanisms of resistance and implementing rational strategies to overcome them.
Section 1: Characterizing the Resistance Phenotype
This section addresses the initial steps to take when you observe that your experimental model is no longer responding to an imidazo[1,2-a]pyridine inhibitor.
Q1: My cells are no longer responding to my inhibitor. How do I confirm and quantify the level of resistance?
Answer: The first step is to rigorously quantify the shift in inhibitor sensitivity. A simple viability endpoint from a previous experiment is insufficient. You must generate a full dose-response curve for both the parental (sensitive) and the suspected resistant cell lines.
The key metric is the Resistance Factor (RF) , calculated as: RF = (IC₅₀ of Resistant Line) / (IC₅₀ of Parental Line)
An RF value > 2 is generally considered indicative of emerging resistance, while an RF > 10 suggests a well-established resistant phenotype.
Experimental Protocol: Determining IC₅₀ and Resistance Factor (RF)
-
Cell Plating: Seed both parental and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of your imidazo[1,2-a]pyridine inhibitor. A 10-point curve is recommended, spanning from well below the parental IC₅₀ to well above the expected resistant IC₅₀.
-
Treatment: Add an equal volume of the 2x inhibitor solution to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate for a period that allows for at least two cell doublings in the parental line (typically 48-72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue).
-
Data Analysis:
-
Normalize the data to your vehicle-treated controls (100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ for each cell line.
-
Calculate the RF using the formula above.
-
Causality Insight: This quantitative approach is critical because it provides a reproducible baseline. This RF value will be the benchmark against which you measure the success of any strategy you later employ to overcome the resistance.
Q2: How can I determine if the resistance is due to on-target mutations or off-target (bypass) mechanisms?
Answer: This is the central question in resistance studies. The two primary categories of acquired resistance are:
-
On-Target Resistance: Alterations in the drug's direct target that prevent inhibitor binding. This is most common with kinase inhibitors, where secondary mutations arise in the kinase domain.[7]
-
Off-Target Resistance: Activation of alternative "bypass" signaling pathways that render the inhibition of the primary target irrelevant for cell survival.[8] Another common off-target mechanism is the increased expression of drug efflux pumps.[9][10]
A logical workflow can help dissect these possibilities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of resistance to second- and third-generation ALK inhibitors and strategies to overcome such resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Chromatographic Purification of 3-Aminoimidazo[1,2-a]pyridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-aminoimidazo[1,2-a]pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-aminoimidazo[1,2-a]pyridine isomers challenging?
The primary difficulty in separating 3-aminoimidazo[1,2-a]pyridine isomers, including constitutional isomers and enantiomers, lies in their similar physicochemical properties. These molecules often have identical molecular weights and polarities, and subtle differences in the position of the amino group or other substituents. This similarity makes it difficult to achieve baseline separation using standard chromatographic methods.[1]
Q2: What are the recommended starting points for separating constitutional isomers of 3-aminoimidazo[1,2-a]pyridine?
For separating constitutional isomers (regioisomers), both normal-phase and reversed-phase HPLC can be effective. However, normal-phase chromatography is often particularly well-suited for isomer separation.[2][3][4] A good starting point would be a silica or alumina column with a non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like isopropanol or ethyl acetate.[5] For reversed-phase HPLC, a C18 column is a common choice.[2]
Q3: How can I separate enantiomers of a chiral 3-aminoimidazo[1,2-a]pyridine derivative?
Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), have been successfully used for the chiral separation of imidazo[1,2-a]pyridine derivatives.[6] The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as ethanol or isopropanol.
Q4: My 3-aminoimidazo[1,2-a]pyridine compound is not UV active. How can I detect it during HPLC?
If your compound lacks a suitable chromophore for UV detection, several options are available. You can use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, if the compound has a basic amino group, it can be amenable to mass spectrometry (MS) detection. For chiral separations where the compound is non-chromophoric, a pre-column derivatization step with a UV-active agent like para-toluene sulfonyl chloride (PTSC) can be employed to introduce a chromophore.[7]
Troubleshooting Guides
Issue 1: Poor Resolution of Isomers
If you are experiencing poor or no resolution between your 3-aminoimidazo[1,2-a]pyridine isomers, consider the following troubleshooting steps:
For Constitutional Isomers (Reversed-Phase HPLC):
-
Optimize Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
pH Adjustment: The basicity of the 3-amino group means that the mobile phase pH can significantly impact retention and selectivity. Operating at a pH that ensures the molecule is in a consistent ionic state can improve peak shape and resolution.
-
-
Change Stationary Phase:
-
Standard C18 columns may not provide sufficient selectivity. Consider columns with different chemistries that offer alternative separation mechanisms.
-
Phenyl Phases: These offer π-π interactions which can be effective for aromatic compounds like imidazo[1,2-a]pyridines.
-
Fluorinated Phases (e.g., PFP): These can provide alternative selectivity through dipole-dipole and ion-exchange interactions.[1]
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks.
For Enantiomers (Chiral HPLC):
-
Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is the most critical factor. If one CSP does not provide separation, try another with a different chiral selector (e.g., a different polysaccharide derivative).
-
Optimize Mobile Phase:
-
Alcohol Modifier: Vary the type and percentage of the alcohol (e.g., ethanol, isopropanol) in the mobile phase.
-
Additive: For basic compounds, adding a small amount of a competing base like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.
-
Issue 2: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like 3-aminoimidazo[1,2-a]pyridines on silica-based columns.
-
Cause: Strong, undesirable interactions between the basic amino group and acidic residual silanol groups on the surface of the silica-based stationary phase.
-
Solutions:
-
Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of an amine additive like triethylamine (TEA) or diethylamine (DEA) into your mobile phase.[6] This will compete with your analyte for the active silanol sites, reducing tailing.
-
Adjust Mobile Phase pH: Operate at a pH where the silanol groups are less ionized (lower pH) or where the analyte is not protonated (higher pH), though column stability must be considered.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often end-capped to minimize the number of free silanol groups, which can significantly reduce peak tailing for basic compounds.
-
Issue 3: Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially when using gradient elution.
-
Mobile Phase Composition Changes: Prepare mobile phases accurately and consistently. In reversed-phase chromatography, even a 1% change in the organic solvent composition can lead to a significant change in retention time.[1] Ensure mobile phases are well-mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.
-
Pump Performance Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Experimental Protocols
Protocol 1: Purity Analysis of 3-Aminoimidazo[1,2-a]pyridine Derivatives by Reversed-Phase HPLC
This protocol is based on the method used for the purity analysis of newly synthesized 3-aminoimidazo[1,2-a]pyridine compounds.[2]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a PDA detector.
-
-
Chromatographic Conditions:
-
Column: RP C18 (e.g., Restek Roc, 150 x 4.6 mm, 3 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. The addition of a buffer (e.g., ammonium formate) and a small amount of acid (e.g., formic acid) can help control pH and improve peak shape.
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 30 °C (or as optimized).
-
Detection: PDA detector, monitoring at a wavelength appropriate for the specific derivative (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-aminoimidazo[1,2-a]pyridine sample in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral Separation of 3-Aminoimidazo[1,2-a]pyridine Enantiomers
This is a general protocol for the chiral separation of 3-aminoimidazo[1,2-a]pyridine derivatives.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV/Vis or PDA detector.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AS, Chiralcel® OD).[6]
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol. A common starting point is Hexane:Ethanol (90:10, v/v).
-
Additive: If peak tailing is observed, add 0.1% diethylamine (DEA) to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV/Vis or PDA detector at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Example Chromatographic Conditions for the Analysis of Pyridine Derivatives
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 3-Aminoimidazo[1,2-a]pyridine Derivatives | RP C18, 150 x 4.6 mm, 3 µm | Acetonitrile/Water (Gradient) | 0.8 | PDA | [2] |
| Pyridine & Aminopyridine Isomers | Amaze HD | ACN/Water with Ammonium Formate (pH 3) | 1.0 | 254 nm | [8] |
| Chiral Imidazo[1,2-a]pyridine Derivatives | Chiralpak® AS, Chiralcel® OD | Hexane/Ethanol with 0.1% DEA | 1.0 | UV | [6] |
Visualizations
Caption: Troubleshooting workflow for poor resolution of isomers.
Caption: Logical relationships for troubleshooting peak tailing.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Process Scale-up of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the process scale-up of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound, particularly when utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Inefficient imine formation. - Suboptimal catalyst concentration or activity. - Poor quality of starting materials (2-aminopyridine, benzaldehyde, phenyl isocyanide). - Inadequate temperature control (exotherm). - Insufficient mixing. | - Add a dehydrating agent (e.g., trimethyl orthoformate) to drive imine formation. - Screen different Lewis or Brønsted acid catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH) and optimize loading.[1][2] - Ensure purity of reagents through appropriate analytical techniques (NMR, HPLC). - Implement controlled addition of reagents and efficient reactor cooling. - Use an appropriate impeller and agitation speed for homogenous mixing. |
| High Impurity Levels | - Formation of side products from self-condensation of benzaldehyde. - Reaction of isocyanide with the catalyst or solvent. - Incomplete reaction leading to residual starting materials. - Degradation of product under reaction conditions. | - Control stoichiometry and addition rate of benzaldehyde. - Select a catalyst and solvent system with minimal reactivity towards the isocyanide. - Monitor reaction progress by HPLC to ensure completion. - Optimize reaction time and temperature to prevent product degradation. - Conduct impurity profiling to identify and characterize major impurities.[3][4][5] |
| Poor Product Isolation/Crystallization | - Product is highly soluble in the reaction solvent. - Presence of oily impurities hindering crystallization. - Unfavorable solvent for crystallization. | - Perform a solvent swap to a less solubilizing solvent post-reaction. - Implement an effective work-up procedure to remove impurities (e.g., extraction, charcoal treatment). - Screen various anti-solvents to induce precipitation. - Consider seeding strategies to promote crystallization. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Poor control over reaction parameters (temperature, time, addition rates). - Inconsistent moisture content in the reaction. | - Establish strict quality control specifications for all starting materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters. - Ensure consistent drying of solvents and reagents. |
| Exothermic Reaction Runaway | - Rapid addition of reagents. - Inadequate cooling capacity of the reactor for the scale. | - Perform calorimetric studies (e.g., DSC, RC1) to understand the reaction's thermal profile. - Implement a semi-batch process with controlled addition of the limiting reagent. - Ensure the reactor's heat removal capacity is sufficient for the intended scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient one-pot, three-component reaction (3-MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][6] This method involves the reaction of 2-aminopyridine, an aldehyde (benzaldehyde), and an isocyanide (phenyl isocyanide) in the presence of an acid catalyst. Its high atom economy and convergence make it an attractive choice for industrial-scale synthesis.[7]
Q2: How can I control the exothermicity of the GBB reaction during scale-up?
A2: The GBB reaction can be exothermic, especially during the initial imine formation and subsequent cyclization steps. To manage this on a larger scale, consider the following:
-
Controlled Reagent Addition: Add one of the reactants, typically the isocyanide or aldehyde, portion-wise or via a syringe pump to control the reaction rate.
-
Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and surface area for efficient heat dissipation.
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help moderate the temperature.
-
Process Safety Studies: Conduct reaction calorimetry to quantify the heat of reaction and determine safe operating limits before scaling up.
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: Crucial for reaction rate, selectivity, and impurity formation.
-
Reagent Stoichiometry and Addition Rate: To ensure complete conversion and minimize side reactions.
-
Mixing/Agitation: To maintain a homogeneous reaction mixture, which is vital for consistent results.
-
Reaction Time: Monitor for reaction completion to avoid unnecessary heating and potential product degradation.
-
Moisture Content: The presence of water can affect the initial imine formation; using a dehydrating agent can be beneficial.[6]
Q4: What types of impurities should I expect and how can I control them?
A4: Potential impurities can arise from starting materials, intermediates, and side reactions.[3][4][5] Common impurities in the GBB synthesis of this target molecule may include unreacted starting materials, byproducts from the self-condensation of benzaldehyde, and isomers or related compounds formed under the reaction conditions. Impurity control strategies include:
-
Using high-purity raw materials.
-
Optimizing reaction conditions (temperature, catalyst, solvent) to favor the desired product.
-
Implementing an efficient purification method, such as recrystallization or column chromatography, with a well-chosen solvent system.
-
Performing forced degradation studies to understand potential degradation pathways.
Q5: What are the safety considerations for handling the reagents, especially isocyanides?
A5: Phenyl isocyanide is a key reagent and requires careful handling due to its potential toxicity and strong, unpleasant odor. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Having a plan for quenching and disposal of any unreacted isocyanide.
-
Consulting the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Experimental Protocols
Illustrative Lab-Scale Synthesis via Groebke-Blackburn-Bienaymé Reaction
This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Phenyl isocyanide (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)
-
Methanol (5-10 volumes)
Procedure:
-
To a clean, dry, and inerted reactor, charge 2-aminopyridine and methanol.
-
Begin agitation and ensure the solid is fully dissolved.
-
Add benzaldehyde to the solution at room temperature.
-
Add the scandium(III) triflate catalyst.
-
Slowly add phenyl isocyanide to the reaction mixture over a period of 30-60 minutes, monitoring the internal temperature.
-
Heat the reaction mixture to 60-65 °C and hold for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Add an anti-solvent (e.g., water or a hydrocarbon solvent) to precipitate the product.
-
Filter the solid product, wash with the anti-solvent, and dry under vacuum at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing common issues in the synthesis.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 5. invitron.co.in [invitron.co.in]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Resolving ambiguities in NMR spectra of complex imidazo[1,2-a]pyridine structures
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering ambiguities in the NMR spectra of complex imidazo[1,2-a]pyridine structures.
Frequently Asked Questions (FAQs)
Q1: What is a standard workflow for elucidating the structure of a novel imidazo[1,2-a]pyridine derivative using NMR?
A general workflow begins with simple 1D NMR experiments and progresses to more complex 2D techniques as needed to resolve ambiguities. The typical sequence is:
-
¹H NMR: Provides initial information on proton environments and coupling.
-
¹³C{¹H} NMR / DEPT: Identifies the number and type (C, CH, CH₂, CH₃) of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons on the pyridine and imidazole rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-CH), resolving proton signal overlap by spreading them across the carbon dimension.[1]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons. This is essential for identifying quaternary carbons and piecing together the molecular skeleton.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons (< 5 Å), which is vital for determining stereochemistry and conformation.[2][3]
Troubleshooting Guides
Issue 1: Severe signal overlap in the aromatic region of the ¹H NMR spectrum.
Q: The aromatic protons of my imidazo[1,2-a]pyridine derivative are crowded into a narrow, uninterpretable region (typically 6.5-9.0 ppm). How can I resolve and assign these signals?
A: Signal overlap in the aromatic region is a common challenge. Using 2D NMR experiments is the most effective way to resolve these ambiguities.
Recommended Solutions:
-
2D HSQC: This is the best starting point. By correlating protons to their directly attached ¹³C atoms, the signals are spread out over the much wider carbon chemical shift range, which often resolves the proton overlap.
-
2D COSY or TOCSY: If HSQC is insufficient, these experiments help trace the spin systems. A COSY spectrum will show correlations between protons that are coupled (typically 3 bonds apart), allowing you to "walk" along the pyridine ring's proton framework (e.g., from H-5 to H-6 to H-7).[4]
Issue 2: Ambiguous regiochemistry of a substituent.
Q: I've performed a reaction that could place a substituent at several positions on the imidazo[1,2-a]pyridine core. How can I definitively determine its location?
A: The most powerful technique for determining regiochemistry is the 2D HMBC experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.
Methodology:
-
Identify a proton signal from your substituent (e.g., a -CH₃ singlet or the α-protons of an alkyl chain).
-
In the HMBC spectrum, look for a cross-peak between this proton and a carbon atom within the imidazo[1,2-a]pyridine skeleton.
-
A ³J-correlation (three bonds) is typically the most diagnostic. For example, if protons on a substituent attached to C-7 show a correlation to C-6 and C-8, this confirms the substituent's position at C-7.
-
Crucially, correlations to quaternary carbons (like C-8a) are also visible in HMBC, providing key structural information.[2]
Issue 3: Assignment of quaternary carbons.
Q: I cannot assign the quaternary carbons (C-3, C-8a) because they don't appear in DEPT or HSQC spectra. How can I identify them?
A: Quaternary carbons are assigned using the 2D HMBC experiment. Since they have no attached protons, you must use long-range correlations from nearby protons to locate them.
Example Assignments:
-
C-8a (Bridgehead Carbon): Look for cross-peaks from H-2, H-3, and H-5.
-
C-3: Look for cross-peaks from H-2 and any protons on a C-2 substituent.
-
Substituted Carbons: A proton on an adjacent carbon will show a 2-bond correlation (²J) to the substituted quaternary carbon.
Quantitative Data Summary
The chemical shifts of the imidazo[1,2-a]pyridine core are influenced by substituents, but the following table provides typical ranges for the parent system in CDCl₃. Use this as a guide for initial assignments.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | ~ 7.55 | ~ 117.5 |
| C-3 | ~ 7.95 | ~ 112.0 |
| C-5 | ~ 8.10 | ~ 125.0 |
| C-6 | ~ 6.70 | ~ 112.5 |
| C-7 | ~ 7.10 | ~ 123.0 |
| C-8 | ~ 7.60 | ~ 117.0 |
| C-8a | N/A | ~ 145.0 |
| Data compiled from multiple sources.[5][6][7][8] |
Key Experimental Protocols
Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify 2- and 3-bond correlations between ¹H and ¹³C for skeletal assembly and quaternary carbon assignment.
-
Sample Preparation: Dissolve 5-15 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter into a 5 mm NMR tube.
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: hmbcgplpndqf or similar gradient-selected sequence.
-
Temperature: 298 K.
-
Spectral Width (¹H): Centered on the aromatic/aliphatic region, typically 10-12 ppm.
-
Spectral Width (¹³C): 0-200 ppm.
-
Long-Range Coupling Constant (J-HMBC): Optimized for 8 Hz to observe ²JCH and ³JCH correlations.[2]
-
Acquisition: 128-256 increments in the F1 dimension, with 8-16 scans per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Protocol 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify through-space correlations between protons to determine conformation and stereochemistry.
-
Sample Preparation: Same as HMBC. It is highly recommended to degas the sample (e.g., via several freeze-pump-thaw cycles) to remove dissolved oxygen, which can quench the NOE effect.[2]
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: noesygpph or a similar phase-cycled or gradient-selected sequence.[2]
-
Temperature: 298 K.[2]
-
Spectral Width (¹H): Set to cover all proton resonances of interest.
-
Mixing Time (d8): This is a critical parameter. For small molecules (< 700 Da), a mixing time of 300-800 ms is a good starting point. Run several experiments with different mixing times if unsure.
-
Acquisition: 256-512 increments in the F1 dimension, with 8-16 scans per increment.
-
Relaxation Delay: 2.0-3.0 seconds.
-
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 7. scribd.com [scribd.com]
- 8. testbook.com [testbook.com]
Validation & Comparative
A Comparative Guide to 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine Derivatives and Second-Generation FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) has been significantly shaped by the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis. While first-generation FLT3 inhibitors demonstrated clinical activity, they were often limited by off-target effects and lack of potency. The advent of second-generation inhibitors brought improved selectivity and efficacy. More recently, novel scaffolds such as imidazo[1,2-a]pyridines have emerged as a promising class of FLT3 inhibitors, with the potential to address resistance mechanisms that have arisen with existing therapies.
This guide provides a comparative analysis of a potent 3-imidazo[1,2-a]pyridine-pyridine derivative, herein referred to as Compound 24, and two prominent second-generation FLT3 inhibitors, quizartinib and gilteritinib. The comparison is based on available preclinical data, focusing on inhibitory activity, mechanisms of action, and pharmacokinetic profiles.
Performance Comparison: In Vitro Inhibitory Activity
The in vitro potency of these inhibitors against various FLT3 mutations is a critical determinant of their potential clinical efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Compound 24, gilteritinib, and quizartinib against cell lines expressing wild-type FLT3, FLT3-ITD, and clinically relevant resistance mutations.
| Inhibitor | Target/Cell Line | IC50 (nM) | Key Findings |
| Compound 24 | FLT3 Kinase | Comparable to Gilteritinib | Potent and balanced inhibition of FLT3-ITD and secondary mutations.[1] |
| MOLM14 (FLT3-ITD) | Comparable to Gilteritinib | Overcomes gilteritinib resistance in FLT3-ITD/F691L mutant.[1] | |
| MOLM14-D835Y | More balanced than Gilteritinib | ||
| MOLM14-F691L | More potent than Gilteritinib | ||
| Gilteritinib | FLT3 Kinase | 0.29 | Highly potent against FLT3.[1] |
| MOLM14 (FLT3-ITD) | Potent | Effective against both ITD and TKD mutations. | |
| MOLM14-D835Y | Potent | ||
| MOLM14-F691L | Less potent | Shows reduced activity against the F691L gatekeeper mutation.[1] | |
| Quizartinib | FLT3 Kinase | Potent (Type II) | Highly selective for FLT3-ITD. |
| MOLM14 (FLT3-ITD) | Potent | Lacks significant activity against TKD mutations like D835Y. | |
| MOLM14-D835Y | Inactive |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for maintaining therapeutic concentrations in the body. The table below outlines key pharmacokinetic parameters for gilteritinib and quizartinib. Pharmacokinetic data for Compound 24 is not yet publicly available.
| Parameter | Gilteritinib | Quizartinib |
| Half-life (t½) | ~113 hours[2][3] | ~103 hours[4] |
| Time to Max. Concentration (Tmax) | 2-6 hours[2][3] | 4-6 hours[4] |
| Metabolism | Primarily via CYP3A4[2][3] | Primarily via CYP3A[5] |
| Effect of Food | No significant effect[2][3] | No significant effect[4] |
Mechanism of Action and Signaling Pathways
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell survival and proliferation, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. Both imidazo[1,2-a]pyridine derivatives and second-generation inhibitors function by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy and mechanism of action of kinase inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Protocol:
-
Recombinant human FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in a reaction buffer.
-
Varying concentrations of the inhibitor are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be measured using various methods, such as the incorporation of radiolabeled phosphate from [γ-³²P]ATP or through fluorescence/luminescence-based assays that detect the product of the kinase reaction.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells, particularly those harboring FLT3 mutations.
-
Protocol:
-
AML cell lines (e.g., MOLM-14, MV4-11) are seeded in 96-well plates and allowed to adhere or stabilize overnight.
-
The cells are treated with a serial dilution of the inhibitor for a specified period (typically 48-72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
MTT Assay: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of viable cells against the inhibitor concentration.
-
Logical Comparison
The comparison between the 3-imidazo[1,2-a]pyridine-pyridine derivative (Compound 24) and second-generation FLT3 inhibitors reveals a potential advancement in the development of targeted therapies for AML.
Conclusion
The emergence of 3-imidazo[1,2-a]pyridine-based compounds, exemplified by Compound 24, represents a promising new direction in the pursuit of more effective FLT3 inhibitors. The key advantage of this novel scaffold appears to be its ability to maintain potent and balanced inhibition against both FLT3-ITD and clinically significant resistance mutations, such as the F691L gatekeeper mutation that confers resistance to gilteritinib.[1]
While second-generation inhibitors like gilteritinib and quizartinib have established clinical efficacy, the potential for acquired resistance remains a significant challenge. Quizartinib's limitation to FLT3-ITD mutations and the reduced activity of gilteritinib against certain TKD mutations highlight the need for next-generation inhibitors with a broader and more durable activity profile.
Further preclinical and clinical development of promising imidazo[1,2-a]pyridine derivatives is warranted. Future studies should focus on elucidating their in vivo efficacy, safety profiles, and pharmacokinetic properties to fully assess their potential as a new therapeutic option for patients with FLT3-mutated AML.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Food on the Pharmacokinetics of Quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of Imidazo[1,2-a]pyridine Analogs in Colon Cancer Models
A Comprehensive Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the anticancer efficacy of various imidazo[1,2-a]pyridine analogs in preclinical colon cancer models. The data presented is compiled from recent studies, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs
Recent research has highlighted several imidazo[1,2-a]pyridine derivatives with potent activity against colon cancer cell lines, primarily HT-29 and Caco-2. The following tables summarize the in vitro cytotoxic and growth inhibitory activities of these compounds.
Table 1: Growth Inhibitory (GI50) and Cytotoxic (IC50) Activities of Selenylated and Substituted Imidazo[1,2-a]pyridines
| Compound ID | Substitution Pattern | Cell Line | GI50 (µM) | IC50 (µM) | Key Findings & Reference |
| MRK-107 | Selenylated derivative | HT-29 | 1.1 | - | Demonstrates high selectivity and induces apoptosis via oxidative stress.[1][2][3][4][5] |
| Caco-2 | 2.4 | - | [1][2][3][4][5] | ||
| NIH/3T3 (non-cancerous) | 22.19 | - | High selectivity index for cancer cells.[2][4][5] | ||
| 6-Substituted Series | Various at position 6 | HT-29 | - | 6.43 (average) | Induce apoptosis through cytochrome c release and caspase activation.[6] |
| Caco-2 | - | 6.57 (average) | [6] | ||
| Compound 16 | 2,3-disubstituted | HT-29 | - | 12.98 ± 0.40 | Showed significant inhibition with high selectivity.[6] |
| Compound 18 | 2,4-difluorophenyl at C-2, p-fluorophenyl amine at C-3 | HT-29 | - | Not specified for HT-29 | Most effective against MCF-7 breast cancer cells.[6] |
Table 2: Cytotoxic (IC50) Activities of Copper-Imidazo[1,2-a]pyridine Complexes
| Compound ID | Complex Structure | Cell Line | IC50 (µM) | Key Findings & Reference |
| JD46(27) | Copper complex | HT-29 | 0.8 - 1.8 | Induce intrinsic apoptosis.[7] |
| JD47(29) | Copper complex | HT-29 | 0.8 - 1.8 | [7] |
| JD88(21) | Copper complex | HT-29 | 0.8 - 1.8 | [7] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine analogs exert their anticancer effects through the induction of apoptosis and oxidative stress. The primary mechanism involves the intrinsic apoptotic pathway, initiated by mitochondrial dysfunction.
Apoptosis Induction Pathway
The treatment of colon cancer cells with these analogs leads to a loss of mitochondrial membrane potential, followed by the release of cytochrome c into the cytosol. This triggers the activation of a caspase cascade, including caspase-9 and the executioner caspases-3 and -7, ultimately leading to programmed cell death.[7][8] Some studies also report the activation of caspase-8.[8]
Oxidative Stress Induction
The selenylated derivative, MRK-107, has been shown to increase the generation of reactive oxygen species (ROS) within colon cancer cells.[1][2][3][4] This elevation in oxidative stress contributes to cellular damage and triggers the apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of imidazo[1,2-a]pyridine analogs.
General Experimental Workflow
The evaluation of novel anticancer compounds typically follows a standardized workflow, from initial cytotoxicity screening to the elucidation of the mechanism of action.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[9]
Materials:
-
96-well microtiter plates
-
Colon cancer cells (HT-29, Caco-2)
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine analogs
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[10][11]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine analogs and incubate for the desired period (e.g., 48 hours).[11]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[12][13]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[10][12] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10][12] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[11][12]
-
Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.[12][13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 values are determined from dose-response curves.[11]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with imidazo[1,2-a]pyridine analogs. Harvest both adherent and suspension cells. For adherent cells, gently detach using trypsin and wash with serum-containing media.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[17][18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[15][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[16][17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[17] FITC fluorescence is typically measured in the FL1 channel (530 nm) and PI in the FL3 channel (>575 nm).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]
-
Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the overall level of ROS within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19]
Materials:
-
Adherent cells (e.g., HCT116) in a 24-well or 96-well plate[19][20]
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of the experiment.[19]
-
Cell Treatment: Treat the cells with the test compounds for the desired duration.
-
Preparation of DCFH-DA Working Solution: Dilute the DCFH-DA stock solution in pre-warmed serum-free medium to a final concentration of 10-25 µM.[19]
-
Staining: Remove the treatment medium and wash the cells once with medium. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark.[20][21]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[19][20]
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or capture images using a fluorescence microscope with a GFP filter.[20][21]
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize the fluorescence of treated cells to that of untreated controls.[19]
References
- 1. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells | CoLab [colab.ws]
- 2. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenylated Imidazo [1,2- a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bosterbio.com [bosterbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. benchchem.com [benchchem.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. doc.abcam.com [doc.abcam.com]
Independent validation of the antitumor properties of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
An Independent Validation of the Antitumor Properties of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
This guide provides an objective comparison of the antitumor properties of various 3-substituted Imidazo[1,2-a]pyridine derivatives with established anticancer drugs. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Comparative Antitumor Activity
Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of heterocyclic molecules with a wide range of pharmacological activities, including significant anticancer potential.[1][2] These derivatives have been shown to inhibit the proliferation of various cancer cell lines, often at low micromolar concentrations.[3][4] Their mechanism of action frequently involves the modulation of key signaling pathways implicated in cancer cell growth, survival, and migration, such as the PI3K/Akt/mTOR pathway.[1][2][5]
For the purpose of this guide, we will compare the in vitro efficacy of several recently developed Imidazo[1,2-a]pyridine derivatives with established multi-targeted kinase inhibitors used in cancer therapy: Anlotinib, Repotrectinib, and Ceritinib.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of Imidazo[1,2-a]pyridine derivatives against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridines | ||
| Compound 6 | A375 (Melanoma) | 9.7[4] |
| WM115 (Melanoma) | <12[4] | |
| HeLa (Cervical Cancer) | 35.0[4] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11[4] |
| HepG2 (Hepatocellular Carcinoma) | 13[4] | |
| MCF-7 (Breast Carcinoma) | 11[4] | |
| A375 (Human Skin Cancer) | 11[4] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89[4] |
| MCF-7 (Breast Cancer) | 2.35[4] | |
| IP-5 | HCC1937 (Breast Cancer) | 45[1][6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[1][6] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6[1][6] |
| HB9 | A549 (Lung Cancer) | 50.56[7] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52[7] |
Comparative Mechanism of Action
The table below outlines the primary mechanisms of action and molecular targets for both Imidazo[1,2-a]pyridine derivatives and the selected alternative drugs.
| Compound Class/Drug | Primary Targets & Mechanism of Action |
| Imidazo[1,2-a]pyridines | Often inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[1][2][5] Some derivatives also induce DNA damage and apoptosis through other pathways.[8] |
| Anlotinib | A multi-target tyrosine kinase inhibitor that blocks VEGFR, FGFR, PDGFR, and c-Kit, thereby inhibiting tumor angiogenesis and proliferation.[9][10][11][12][13] |
| Repotrectinib | An inhibitor of ROS1 and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), designed to overcome resistance to other kinase inhibitors.[14][15][16][17] |
| Ceritinib | A selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a driver of some non-small cell lung cancers.[18][19][20][21][22] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below. These protocols are representative of standard laboratory practices.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7, HCC1937)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds and control drugs
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific protein levels to elucidate the mechanism of action, such as the inhibition of signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Caspase-9)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Remove the compound-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
Visualizations
The following diagrams, created using Graphviz, illustrate a key signaling pathway affected by Imidazo[1,2-a]pyridine derivatives and a general experimental workflow for their evaluation.
PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 10. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 15. Repotrectinib - Wikipedia [en.wikipedia.org]
- 16. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What are the approved indications for Repotrectinib? [synapse.patsnap.com]
- 18. Ceritinib - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 20. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
Off-Target Kinase Profiling: A Comparative Analysis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of a representative 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine derivative against other well-known kinase inhibitors. The information presented herein is intended to offer an objective overview supported by experimental data to aid in drug development and research.
Disclaimer: The off-target profiling data for "IAP-2-phenylamine" is a representative composite derived from publicly available information on closely related imidazo[1,2-a]pyridine analogs. This approach was necessitated by the absence of a complete, publicly accessible off-target kinase panel screening for the exact this compound molecule. The presented data aims to reflect the general selectivity profile of this class of compounds.
Comparative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. This section compares the inhibitory activity of a representative imidazo[1,2-a]pyridine compound, herein referred to as IAP-2-phenylamine, with three widely studied kinase inhibitors: Sunitinib, Dasatinib, and Gefitinib.
The following table summarizes the half-maximal inhibitory concentration (IC50) values against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IAP-2-phenylamine (Representative IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) | Gefitinib (IC50, nM) |
| Primary Target(s) | ||||
| CDK2 | 5 | >10,000 | 160 | >10,000 |
| FLT3 | 38 | 50 | 11 | >10,000 |
| VEGFR2 | >1,000 | 80 | 8 | 1,700 |
| ABL1 | >10,000 | >10,000 | <1 | >10,000 |
| EGFR | >10,000 | 2,800 | 11 | 37 |
| Selected Off-Targets | ||||
| Aurora A | 7.5 | - | - | - |
| Aurora B | 48 | - | - | - |
| c-KIT | >1,000 | 4 | 1.1 | >10,000 |
| PDGFRβ | >1,000 | 2 | 1.1 | 3,700 |
| SRC | >1,000 | 209 | <1 | >10,000 |
| LCK | >1,000 | 230 | <1 | >10,000 |
| p38α (MAPK14) | >1,000 | >10,000 | 58 | >10,000 |
| RET | 1.8 | Potent Inhibitor | 11 | - |
Data compiled from various public sources. Direct comparison may be limited by differences in experimental conditions.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is achieved through various in vitro screening assays. Below are detailed methodologies for two common approaches.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
Test inhibitor (e.g., IAP-2-phenylamine)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP standard
-
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase reaction buffer.
-
Add the test inhibitor dilutions.
-
Add the specific kinase and substrate.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent, equal to twice the initial kinase reaction volume, to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[1][2][3]
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen® Certified Antibody (e.g., Eu-anti-GST)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Test inhibitor
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
Assay Setup:
-
Add the test inhibitor dilutions to the wells of the 384-well plate.
-
Prepare a mixture of the kinase and the Europium-labeled antibody in kinase buffer and add it to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction. The final assay volume is typically 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test inhibitor. Determine IC50 values by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.[4][5][6]
Visualizations
Experimental Workflow for Off-Target Kinase Profiling
Caption: Workflow for determining the off-target profile of a kinase inhibitor.
Simplified Signaling Pathway with On- and Off-Target Effects
Caption: On-target vs. off-target effects of a hypothetical kinase inhibitor.
References
Comparative analysis of different synthetic routes to the imidazo[1,2-a]pyridine core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug discovery. This guide provides a comparative analysis of three prominent synthetic routes to this important core: the traditional condensation with α-haloketones, the Ortoleva-King reaction, and the Groebke-Blackburn-Bienaymé multicomponent reaction. We present a detailed comparison of their performance, supported by experimental data, alongside comprehensive experimental protocols and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for accessing the imidazo[1,2-a]pyridine core depends on several factors, including the desired substitution pattern, substrate availability, and reaction efficiency. Below is a summary of quantitative data for the three highlighted methods, showcasing their respective strengths and limitations.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
| Traditional Synthesis | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃, K₂CO₃) | Reflux in solvent (e.g., Ethanol, DMF) | 70-99%[1] | High yields, simple procedure.[1] | Lachrymatory nature of α-haloketones, limited availability of substituted α-haloketones.[2] |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone | Iodine (I₂), Base (e.g., NaOH) | Neat or in solvent, elevated temperatures (e.g., 110 °C) | 40-96%[3][4] | One-pot procedure, readily available ketones.[3][4] | Can require stoichiometric iodine, sometimes harsh conditions.[4] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-TsOH, NH₄Cl) | Room temperature or elevated temperatures, often microwave-assisted. | 61-98%[5][6] | High atom economy, diversity-oriented, one-pot.[5][7] | Isocyanides can be toxic and have unpleasant odors. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Traditional Synthesis: Condensation of 2-Aminopyridine with an α-Haloketone
This classical method remains a widely used and efficient route to 2-substituted imidazo[1,2-a]pyridines.
Synthesis of 2-phenylimidazo[1,2-a]pyridine:
A mixture of 2-aminopyridine (2.4 mmol), phenacyl bromide (2 mmol), and Na₂CO₃ (1.1 mmol) is heated under solvent-free conditions or in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization or by extraction and column chromatography to afford the desired 2-phenylimidazo[1,2-a]pyridine.[8]
Ortoleva-King Reaction
This one-pot tandem process allows for the synthesis of imidazo[1,2-a]pyridines directly from readily available ketones.
Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine:
A mixture of 2-aminopyridine (2.3 equiv) and 2-hydroxyacetophenone (1.0 equiv) is heated neat with iodine (1.20 equiv) at 110 °C for 4 hours. After cooling, an aqueous solution of NaOH is added, and the mixture is heated at 100 °C for 1 hour. The product precipitates upon cooling and can be collected by filtration and purified by recrystallization.[3]
Groebke-Blackburn-Bienaymé (GBB) Reaction
This multicomponent reaction provides a rapid and diversity-oriented approach to 3-aminoimidazo[1,2-a]pyridine derivatives.
Ultrasound-assisted synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine:
In a sealed vial, 2-aminopyridine (1.0 equiv.), furfural (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%) are sequentially added to ethanol. The reaction mixture is then subjected to ultrasonic irradiation at room temperature for 3 hours. After completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the product.[9]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Traditional synthesis via condensation.
Caption: Ortoleva-King one-pot reaction pathway.
Caption: Groebke-Blackburn-Bienaymé multicomponent reaction.
Imidazo[1,2-a]pyridines in Signaling Pathways
The imidazo[1,2-a]pyridine core is a key pharmacophore in compounds that modulate various signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for rational drug design.
Caption: Inhibition of key cancer signaling pathways.
This guide provides a foundational understanding of the primary synthetic routes to the imidazo[1,2-a]pyridine core. The selection of a particular method will be guided by the specific synthetic goals, available resources, and desired substitution patterns of the target molecules. Further exploration into the vast literature will undoubtedly reveal even more nuanced and specialized approaches to this versatile and important heterocyclic system.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH | MDPI [mdpi.com]
In vivo efficacy studies to validate in vitro results of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
A comparative guide for researchers, scientists, and drug development professionals on the in vivo efficacy of imidazo[1,2-a]pyridine derivatives, with a focus on their potential as anti-cancer agents. This guide contrasts their performance with alternative therapies, including the multi-targeted tyrosine kinase inhibitor Anlotinib and inhibitors of the PI3K/Akt/mTOR pathway.
Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives and Alternatives
The following tables summarize the in vivo anti-tumor efficacy of selected imidazo[1,2-a]pyridine derivatives, Anlotinib, and PI3K/Akt/mTOR inhibitors from various preclinical studies.
Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical Cancer) Xenograft | Mice | 25 mg/kg, intraperitoneally | 37% | Demonstrated potential of selective p110α inhibitors in cancer therapy.[1] |
| Compound 12 (imidazo[1,2-a]pyridine derivative) | HT-29 (Colon Cancer) Xenograft | Not Specified | Not Specified | IC50 of 4.15 ± 2.93 µM | Exhibited high inhibitory activity against colon cancer cell lines.[2] |
| Compound 14 (imidazo[1,2-a]pyridine derivative) | B16F10 (Melanoma) Xenograft | Not Specified | Not Specified | IC50 of 21.75 ± 0.81 µM | A promising bioactive product against melanoma.[2] |
| Compound 12b (imidazo[1,2-a]pyridine derivative) | Hep-2, HepG2, MCF-7, A375 Xenografts | Not Specified | Not Specified | IC50 values of 11 µM, 13 µM, 11 µM, 11 µM respectively | Showed substantial anticancer effects across various cancer cell lines.[3] |
Table 2: In Vivo Efficacy of Anlotinib in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| SW620 (Colon Cancer) Xenograft | Nude mice | 3 mg/kg, once daily, oral | 83% | Demonstrated potent, dose-dependent anti-tumor activity.[4] |
| Various Human Xenografts | Nude mice | 1.5-6 mg/kg, daily | Significant inhibition | Efficacious at lower doses compared to other TKIs.[4][5] |
| Soft Tissue Sarcoma PDX | Not Specified | 1.5 or 3.0 mg/kg/day, oral | Effective and safe | Effective as monotherapy and in combination with epirubicin.[6] |
| Head and Neck Squamous Cell Carcinoma PDX | Not Specified | Not Specified | Average 51.05 ± 13.74% in vitro proliferation suppression | Suppressed tumor cell proliferation and induced apoptosis.[7] |
Table 3: In Vivo Efficacy of PI3K/Akt/mTOR Inhibitors in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| PF-04691502 (PI3K/mTOR inhibitor) | Bladder Cancer PDX | Mice | Not Specified | Slowed tumor growth | Effective in combination with a MEK inhibitor.[8] |
| BKM120, BYL719, RAD001 | BT474-TR (Breast Cancer) Xenografts | Mice | Daily oral gavage for 7 weeks | Statistically significant reduction in tumor volume | Overcame resistance to HER2-targeted therapy.[9] |
| Rapamycin (mTOR inhibitor) | Triple-Negative Breast Cancer PDX | Not Specified | Not Specified | 77-99% | Significantly more effective than doxorubicin in this model.[10] |
| PI-103 (dual PI3K/mTOR inhibitor) | Glioma Xenografts | Not Specified | Not Specified | Effective growth inhibition | Inhibited tumor growth without toxicity.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for xenograft studies involving the compound classes discussed.
General Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a xenograft mouse model.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A375, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., an imidazo[1,2-a]pyridine derivative, Anlotinib, or a PI3K inhibitor) is administered according to the specified dosing regimen (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are considered more clinically relevant as they involve the implantation of fresh tumor tissue from patients.
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients with informed consent.
-
Implantation: A small fragment of the tumor tissue is surgically implanted subcutaneously into an immunocompromised mouse.
-
Model Establishment and Expansion: Once the initial tumor grows, it can be serially passaged into subsequent cohorts of mice for expansion and establishment of the PDX model.
-
Drug Efficacy Studies: Once a sufficient number of mice with established tumors are available, they are randomized into treatment and control groups, and the efficacy of the test compound is evaluated as described in the general xenograft protocol.
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of these compounds is intrinsically linked to their ability to modulate specific intracellular signaling pathways.
Imidazo[1,2-a]pyridines and the PI3K/Akt/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[1][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Anlotinib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs), primarily VEGFR2, FGFR, and PDGFR.[6] This dual action on tumor cells and the tumor microenvironment contributes to its broad-spectrum efficacy.
Caption: Mechanism of action of Anlotinib as a multi-targeted tyrosine kinase inhibitor.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for preclinical in vivo efficacy studies.
Caption: A generalized workflow for conducting in vivo efficacy studies of a test compound.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anti-cancer agents. While specific in vivo data for 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is lacking, the broader class of derivatives demonstrates significant anti-tumor activity in preclinical models, often through the inhibition of critical signaling pathways like PI3K/Akt/mTOR. Comparative analysis with established drugs such as Anlotinib and other targeted therapies provides a valuable context for evaluating their potential. Further in vivo studies on specific, highly potent imidazo[1,2-a]pyridine derivatives are warranted to fully elucidate their therapeutic index and advance them towards clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this endeavor.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Benchmarking Novel Imidazo[1,2-a]pyridines Against Alpidem: A Comparative Guide to Anxiolytic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic potential of novel imidazo[1,2-a]pyridines and the established anxiolytic, alpidem. This document synthesizes available preclinical data on their binding affinity for GABA-A receptor subtypes and their efficacy in established behavioral models of anxiety. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development in this area.
Executive Summary
The quest for novel anxiolytic agents with improved efficacy and side-effect profiles remains a significant focus of neuropharmacology. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds targeting the GABA-A receptor, the primary site of action for many anxiolytic drugs, including the imidazopyridine alpidem. This guide provides a head-to-head comparison of novel imidazo[1,2-a]pyridine derivatives with alpidem, focusing on their distinct interactions with GABA-A receptor subtypes and their corresponding anxiolytic-like effects in preclinical models. While alpidem demonstrates a preferential affinity for the α1 subunit of the GABA-A receptor, the novel imidazo[1,2-a]pyridines L-2 and L-3 show significant anxiolytic activity at low doses without inducing sedative effects, suggesting a potentially different and beneficial receptor interaction profile.
Comparative Analysis of Receptor Binding Affinity
Both alpidem and the novel imidazo[1,2-a]pyridines exert their effects through positive allosteric modulation of the GABA-A receptor. However, their affinity for different α-subunits of this receptor complex appears to differ, which may account for variations in their pharmacological profiles.
Alpidem is known to exhibit a high affinity for the α1-containing GABA-A receptors, a characteristic it shares with the sedative-hypnotic zolpidem. While specific Ki values across all α-subtypes are not consistently reported in the literature, its profile is generally accepted as being α1-selective, with lower affinity for α2 and α3 subunits, and negligible affinity for the α5 subunit.[1][2] This α1 preference is thought to contribute to its sedative-hypnotic properties at higher doses.[3]
Quantitative binding affinity data for the novel 2-aryl-3-nitrosoimidazo[1,2-a]pyridines (L-1, L-2, and L-3) at various GABA-A receptor subtypes are not yet available in the public domain. However, their distinct behavioral profiles in preclinical models suggest a potential for a different subtype selectivity compared to alpidem, possibly with a higher affinity for α2 and/or α3 subunits, which are more associated with anxiolysis without sedation.
Table 1: GABA-A Receptor Subtype Binding Affinity (Ki in nM)
| Compound | α1 | α2 | α3 | α5 |
| Alpidem | High Affinity (α1-selective)[1][2] | Lower Affinity[1] | Lower Affinity[1] | Negligible Affinity[1] |
| Novel Imidazo[1,2-a]pyridines (L-1, L-2, L-3) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
In Vivo Anxiolytic Efficacy: A Head-to-Head Comparison
The anxiolytic potential of these compounds has been evaluated in rodent models of anxiety, primarily the elevated plus maze (EPM) and the light-dark box test. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate tendency to explore novel environments. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive compartments.
In contrast, a recent study has provided quantitative data on the anxiolytic-like effects of three novel imidazo[1,2-a]pyridine derivatives: L-1 (2-(3-Trifluoromethylphenyl)-3-nitrosoimidazo[1,2-a]pyridine), L-2 (2-(4-Methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine), and L-3 (2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyridine).
Table 2: Anxiolytic Activity in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg) | % Time Spent in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.5 | 28.5 ± 3.1 | 25.4 ± 1.8 |
| Diazepam (Standard) | 2 | 45.1 ± 4.2 | 55.3 ± 5.1 | 28.1 ± 2.3 |
| L-1 | 2 | 20.1 ± 3.1 | 33.2 ± 4.5 | 24.8 ± 1.9 |
| 4 | 24.5 ± 3.8 | 38.7 ± 5.2 | 26.1 ± 2.0 | |
| 8 | 28.3 ± 4.1 | 42.1 ± 5.5 | 23.5 ± 1.7 | |
| L-2 | 1 | 35.4 ± 4.5 | 48.2 ± 5.8 | 27.2 ± 2.1 |
| 2 | 38.1 ± 5.1 | 51.5 ± 6.2 | 26.5 ± 2.0 | |
| 4 | 25.6 ± 3.9 | 40.1 ± 5.3 | 24.1 ± 1.8 | |
| L-3 | 1 | 33.8 ± 4.3 | 46.9 ± 5.6 | 26.8 ± 2.2 |
| 2 | 36.5 ± 4.8 | 49.8 ± 6.0 | 25.9 ± 1.9 | |
| 4 | 24.1 ± 3.7 | 39.5 ± 5.1 | 23.8 ± 1.6 |
*p ≤ 0.05 versus vehicle control.
As shown in Table 2, compounds L-2 and L-3 demonstrated significant anxiolytic-like effects at doses of 1 and 2 mg/kg, increasing both the percentage of time spent and the percentage of entries into the open arms of the EPM. Notably, these effects were achieved without significantly altering the total number of arm entries, suggesting a lack of sedative or locomotor-impairing effects at these anxiolytically active doses. Compound L-1 also showed anxiolytic activity, but at a higher dose of 8 mg/kg.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes.
Materials:
-
Cell membranes expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand (e.g., [³H]Ro15-1788 or [³H]flunitrazepam) with known affinity for the benzodiazepine site.
-
Test compounds (novel imidazo[1,2-a]pyridines, alpidem) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like diazepam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes and resuspend them in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or a standard anxiolytic (e.g., diazepam) intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
-
Test Procedure: Place the animal in the center of the maze, facing one of the enclosed arms. Allow the animal to explore the maze freely for a set duration (typically 5 minutes).
-
Data Collection: Record the animal's behavior using a video camera mounted above the maze. The following parameters are typically measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box Test
Objective: To evaluate the anxiolytic-like properties of a test compound based on the conflict between the drive to explore and the aversion to a brightly lit environment.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Acclimation and Drug Administration: Similar to the EPM test.
-
Test Procedure: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. Allow the animal to explore the apparatus for a set duration (typically 5-10 minutes).
-
Data Collection: Record the animal's behavior, including:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like alpidem and imidazo[1,2-a]pyridines bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of Cl⁻ and a stronger inhibitory signal.[6]
Caption: GABA-A receptor signaling pathway with positive allosteric modulation.
Preclinical Anxiolytic Drug Screening Workflow
The preclinical screening of novel anxiolytic compounds typically follows a multi-step process, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo behavioral models to assess anxiolytic efficacy and potential side effects.
Caption: A typical preclinical workflow for screening novel anxiolytic drugs.
Conclusion
This comparative guide highlights the anxiolytic potential of novel imidazo[1,2-a]pyridines in relation to alpidem. While alpidem's α1-preferential binding is established, the novel compounds L-2 and L-3 exhibit potent anxiolytic-like effects in the elevated plus maze at low, non-sedating doses, suggesting a potentially more favorable receptor subtype interaction for the treatment of anxiety. Further investigation into the binding affinities of these novel compounds for different GABA-A receptor subtypes is crucial to fully elucidate their mechanism of action and to rationalize their observed in vivo profiles. The experimental protocols and workflows provided herein offer a framework for such future investigations, which will be instrumental in the development of the next generation of anxiolytic therapies.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Confirming Mechanism of Action: A Comparative Guide to Orthogonal Assay Development
For researchers, scientists, and drug development professionals, establishing a drug's precise mechanism of action (MoA) is a cornerstone of successful therapeutic development. Initial high-throughput screens (HTS) can identify "hit" compounds, but these initial findings require rigorous validation to eliminate false positives and build a robust data package for lead optimization. This guide provides a comprehensive comparison of commonly employed orthogonal assays used to confirm the MoA of a test compound. Orthogonal assays are independent methods that interrogate the same biological system or target through different physical principles, providing a multi-faceted and more reliable confirmation of a drug's activity.[1][2]
This guide will delve into the principles, experimental protocols, and comparative data for a selection of key orthogonal assays. We will also visualize relevant signaling pathways and experimental workflows to provide a clear and comprehensive understanding of how these techniques are applied in practice.
The Importance of an Orthogonal Approach
Relying on a single assay to confirm a drug's MoA is fraught with risk. False positives can arise from various sources, including compound auto-fluorescence, aggregation, or off-target effects that interfere with the primary assay's detection technology.[1][3] An orthogonal approach, utilizing a cascade of diverse assays, provides a much higher degree of confidence in the observed biological activity. By confirming a compound's effect through multiple, independent methodologies, researchers can be more certain that the observed phenotype is a direct result of on-target engagement.
Comparative Analysis of Orthogonal Assays
The selection of appropriate orthogonal assays depends on several factors, including the nature of the biological target (e.g., enzyme, receptor, protein-protein interaction), the desired throughput, and the specific information required (e.g., direct binding, cellular target engagement, downstream functional effects). Below is a comparative summary of key orthogonal assays:
| Assay | Principle | Throughput | Sample Consumption | Key Outputs |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Low to Medium | Moderate (cells) | Target engagement in a cellular context, apparent melting temperature (Tagg) shift. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Medium to High | Low (purified protein & compound) | Binding kinetics (ka, kd), affinity (KD), and specificity.[4][5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Low | High (purified protein & compound) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][6] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. | Medium to High | Very Low (purified protein/lysate & compound) | Binding affinity (KD).[7][8] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when in close proximity. | High | Low (cells) | Protein-protein interactions, receptor dimerization, ligand binding in live cells.[9] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a fluorescent donor to a fluorescent acceptor when in close proximity. | High | Low (cells or purified components) | Protein-protein interactions, conformational changes, enzymatic activity. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Bead-based assay where binding of target molecules brings donor and acceptor beads into proximity, generating a chemiluminescent signal. | High | Low (lysates or purified components) | Quantification of protein-protein interactions, analyte detection. |
| Western Blot | Detects specific proteins in a sample after separation by gel electrophoresis. | Low | Moderate (cells or tissues) | Changes in protein expression, post-translational modifications (e.g., phosphorylation). |
Signaling Pathway Visualizations
Understanding the broader signaling context is crucial for interpreting the results of orthogonal assays. Below are Graphviz diagrams illustrating key signaling pathways often investigated to confirm a drug's MoA.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Kinase Inhibitor MoA Confirmation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 3. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. xantec.com [xantec.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine and its Analogs: Assessing Methodologies for Inter-Laboratory Reproducibility
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The reliable synthesis of these compounds is therefore of critical importance. This guide will delve into several prominent synthetic routes, presenting their experimental details and comparing their key performance indicators.
Comparison of Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various chemical strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for specific reaction conditions (e.g., metal-free, one-pot). Below is a summary of different approaches, with a focus on factors that influence their potential reproducibility.
| Methodology | Key Reactants | Catalyst/Reagent | Reaction Conditions | Reported Yields | Potential Reproducibility Factors |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-aminopyridine, Aldehyde, Isocyanide | NH4Cl | 60°C, 12 h | 57-67%[4][5] | A multicomponent, one-pot reaction which can be efficient.[4][5] Reproducibility may depend on the purity of all three starting materials and precise control of reaction temperature. |
| Copper-Catalyzed Aerobic Oxidation | 2-aminopyridine, Acetophenone | CuI | Air (oxidant) | High yields[6] | The use of a common copper salt and air as the oxidant makes this an accessible method.[6] Reproducibility can be influenced by the efficiency of aeration and the quality of the copper catalyst. |
| Metal-Free α-Bromination Shuttle | 2-aminopyridine, Phenylacetophenone | CBrCl3 | 80°C, 5 h | Up to 97%[7] | This method avoids transition metals, which can be a source of variability.[7] The reaction is reportedly high-yielding and scalable.[7] Reproducibility may be sensitive to the precise control of temperature and reaction time. |
| Microwave-Assisted Synthesis | Pyridine, Substituted bromoacetophenone, Ammonium acetate | None | Microwave irradiation, 180°C | Good yields[1] | Microwave synthesis offers rapid heating and precise temperature control, which can enhance reproducibility.[1] However, specialized equipment is required. |
| Copper-Catalyzed One-Pot from Nitroolefins | Aminopyridine, Nitroolefin | CuBr | 80°C, DMF, Air (oxidant) | Up to 90%[8] | A one-pot procedure that utilizes air as a green oxidant.[8] The yield is sensitive to the electronic properties of the substrates.[8] |
Experimental Protocols
Below are detailed experimental protocols for some of the key synthetic methods discussed. These protocols are provided to illustrate the practical aspects of each synthesis and serve as a baseline for adaptation and optimization in different laboratory settings.
1. Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [4][5]
This method provides a straightforward, one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines.
-
Reactants: 2-aminopyridine (1.0 equiv.), 4-(diphenylamino)benzaldehyde (1.0 equiv.), isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv.).
-
Catalyst: Ammonium chloride (NH4Cl) (20 mol%).
-
Solvent: Ethanol (1.0 M).
-
Procedure:
-
Combine 2-aminopyridine, 4-(diphenylamino)benzaldehyde, the corresponding isocyanide, and NH4Cl in a sealed vial equipped with a magnetic stir bar.
-
Add ethanol to the specified concentration.
-
Stir the mixture at 60°C for 12 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Purify the residue by flash chromatography using a mixture of hexane and ethyl acetate to obtain the desired product.
-
2. Metal-Free Synthesis via α-Bromination Shuttle [7]
This protocol offers a high-yielding, metal-free alternative for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines.
-
Reactants: 2-aminopyridine, phenylacetophenone (or related carbonyl compound).
-
Reagent: Bromotrichloromethane (CBrCl3).
-
Procedure:
-
In a suitable reaction vessel, combine 2-aminopyridine and the phenylacetophenone derivative.
-
Add CBrCl3.
-
Heat the reaction mixture to 80°C and maintain for 5 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC).
-
Upon completion, the product can be isolated and purified using standard techniques.
-
3. Copper(I)-Catalyzed Synthesis from Aminopyridines and Nitroolefins [8]
This one-pot procedure utilizes a copper catalyst and air as the oxidant.
-
Reactants: Aminopyridine, Nitroolefin.
-
Catalyst: Copper(I) bromide (CuBr).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the aminopyridine and nitroolefin in DMF, add CuBr.
-
Heat the reaction mixture to 80°C under an air atmosphere.
-
Stir for the required time until the reaction is complete (as monitored by TLC).
-
After cooling, the reaction mixture is worked up, and the crude product is purified by chromatography.
-
Visualizing the Synthetic Workflows
To further clarify the relationships between the different synthetic strategies, the following diagrams illustrate the core transformations.
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: Key features of different imidazo[1,2-a]pyridine synthesis methods.
Conclusion
The synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine and its analogs can be approached through a variety of methodologies. While direct data on inter-laboratory reproducibility is scarce, an analysis of the available synthetic protocols suggests that methods with milder conditions, fewer steps (one-pot reactions), and the absence of sensitive reagents are more likely to be robust and reproducible.
For instance, the metal-free α-bromination shuttle and certain copper-catalyzed aerobic oxidations report high yields and utilize readily available reagents, suggesting a good potential for reproducibility.[6][7] Multicomponent reactions like the GBB synthesis are attractive for their efficiency but may require careful control over the purity of multiple starting materials to ensure consistent results.[4][5] Ultimately, the choice of synthetic route will depend on the specific resources and priorities of the laboratory. It is recommended that any selected protocol be thoroughly optimized and validated in-house to establish a reliable and reproducible procedure for the synthesis of these valuable compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Head-to-Head Biological Activity Comparison: C2 vs. C3 Substituted Imidazo[1,2-a]pyridines in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The functionalization of this bicyclic system, particularly at the C2 and C3 positions, has been a key strategy for the development of novel therapeutic agents. This guide provides a head-to-head comparison of the biological activity of C2 and C3 substituted imidazo[1,2-a]pyridines, with a focus on their anticancer properties, supported by experimental data and detailed protocols.
Quantitative Comparison of Anticancer Activity
A study by Abu-Irmaileh et al. provides a direct comparison of the cytotoxic effects of a series of 3-aminoimidazo[1,2-a]pyridines with various substitutions at the C2 and C3 positions. The in vitro anticancer activity was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and B16F10 (melanoma). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | C2-Substituent | C3-Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HT-29 | IC50 (µM) vs. B16F10 |
| 11 | Indole | p-chlorophenyl | 20.47 ± 0.10 | > 100 | > 100 |
| 12 | p-nitrophenyl | p-chlorophenyl | 30.88 ± 14.44 | 4.15 ± 2.93 | 39.20 ± 1.84 |
| 13 | Furan | p-chlorophenyl | 66.48 ± 37.87 | 48.31 ± 0.53 | 197.06 ± 14.42 |
| 14 | p-tolyl | p-chlorophenyl | > 100 | 44.45 ± 0.15 | 21.75 ± 0.81 |
| 18 | 2,4-difluorophenyl | p-chlorophenyl | 14.81 ± 0.20 | > 100 | 14.39 ± 0.04 |
Data extracted from Abu-Irmaileh et al.[2]
Analysis of Structure-Activity Relationship (SAR):
From the data presented, several SAR insights can be drawn:
-
Influence of C2-Substituent: The nature of the substituent at the C2 position significantly impacts the anticancer activity and selectivity. For instance, compound 12 , with an electron-withdrawing nitro group at the C2 position, demonstrated the highest potency against the HT-29 colon cancer cell line (IC50 = 4.15 µM).[2] In contrast, compound 18 , bearing a 2,4-difluorophenyl group at C2, showed the highest activity against the B16F10 melanoma cell line (IC50 = 14.39 µM).[2] The presence of an indole moiety at C2 (compound 11 ) conferred moderate activity against MCF-7 cells but was inactive against the other two cell lines.[2]
-
Influence of C3-Substituent: In this particular series of compounds, the C3 position was consistently substituted with a p-chlorophenyl group, which appears to be a favorable moiety for anticancer activity.
-
General Observations: It is evident that the interplay between substituents at both C2 and C3 positions is crucial for determining the overall biological activity profile of imidazo[1,2-a]pyridines. No single substitution pattern was universally potent against all three cell lines, highlighting the importance of substituent tuning for targeting specific cancer types.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of anticancer activity.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the cytotoxicity of imidazo[1,2-a]pyridines using the MTT assay.
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis and inhibiting cell survival pathways like the PI3K/Akt/mTOR pathway.[1]
Apoptosis Induction Pathway
Several studies have indicated that imidazo[1,2-a]pyridines can trigger the intrinsic apoptosis pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by C2/C3 substituted imidazo[1,2-a]pyridines.
PI3K/Akt/mTOR Inhibition Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Imidazo[1,2-a]pyridines have been shown to inhibit this pathway, contributing to their anticancer effects.[1]
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by imidazo[1,2-a]pyridines.
Conclusion
The biological activity of imidazo[1,2-a]pyridines is profoundly influenced by the nature and position of substituents on the heterocyclic core. The presented data underscores that while a p-chlorophenyl group at the C3 position is a consistent feature in this series of active compounds, the variation of substituents at the C2 position allows for the fine-tuning of potency and selectivity against different cancer cell lines. The primary mechanisms of action for the anticancer effects of these compounds appear to involve the induction of apoptosis and the inhibition of key cell survival signaling pathways. This comparative guide highlights the importance of continued structure-activity relationship studies in the design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
References
Safety Operating Guide
Proper Disposal of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine in a Laboratory Setting
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of chemical substances like 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is paramount. This document provides a step-by-step guide to ensure the safe and compliant disposal of this compound.
Waste Characterization and Hazard Assessment
Key Hazard Considerations:
-
Toxicity: Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazards: Many complex organic molecules are toxic to aquatic life.[1]
-
Reactivity: Assess the potential for reaction with other chemicals in the waste stream.
-
Ignitability: While not explicitly known, consider the flammability of any solvents used with the compound.
Segregation of Waste
Proper segregation is a fundamental principle of chemical waste management to prevent dangerous reactions and ensure appropriate disposal routes.
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.
Containerization and Labeling
The choice of container and proper labeling are crucial for safety and regulatory compliance.
-
Container Selection: Use containers that are chemically compatible with the waste.[2] For liquid waste, ensure the container has a secure, leak-proof closure.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the accumulation start date.
Storage of Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation.
-
Store waste containers in a well-ventilated area and use secondary containment to prevent spills.[2][3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[4][5]
Disposal Procedure
The disposal of hazardous chemical waste must be handled by trained personnel and in accordance with institutional and regulatory guidelines.
-
Request Pickup: Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for a specified period (typically not exceeding six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[6]
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of disposal.[3]
-
Treatment and Final Disposal: The EHS office will arrange for the transport of the waste to a licensed treatment, storage, and disposal facility (TSDF). The most common disposal method for pharmaceutical and chemical waste is incineration at a permitted facility.[7][8][9]
Never dispose of this compound down the drain or in the regular trash. [2][4] This practice is illegal and can harm the environment and public health.
Quantitative Data Management for Waste Streams
To facilitate proper disposal and compliance, maintain a detailed inventory of all waste streams. The following table provides a template for tracking waste containing this compound.
| Waste Stream ID | Date Generated | Chemical Composition (with concentrations) | Quantity (Solid/Liquid) | Hazard Classification | Container Type | Disposal Date |
| e.g., L-IMP-001 | [Date] | This compound (5 mg/mL) in Methanol | 500 mL | Toxic, Flammable | Glass Bottle | [Date of Pickup] |
| e.g., S-IMP-001 | [Date] | Contaminated gloves and weighing paper | ~100 g | Toxic | Sealed Plastic Bag | [Date of Pickup] |
Experimental Protocols
This section would typically provide detailed methodologies for key experiments cited. As no specific experimental results are presented, this section is not applicable.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
